3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXHGXDVBHJJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NC2=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277310 | |
| Record name | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-44-0 | |
| Record name | 5399-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number: 5399-44-0
This technical guide provides a comprehensive overview of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document collates available data on its chemical properties, synthesis, and biological activities, with a focus on its role as a scaffold for kinase inhibitors.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₆H₇N₅ and a molecular weight of 149.16 g/mol .[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5399-44-0 | [1][2] |
| Molecular Formula | C₆H₇N₅ | [1] |
| Molecular Weight | 149.157 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC1=NNC2=C1C(N)=NC=N2 | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, keep in a dark and dry place | [2] |
Synthesis and Spectroscopic Analysis
One common synthetic route to the pyrazolo[3,4-d]pyrimidine scaffold involves the reaction of 5-aminopyrazole derivatives with various reagents.[3] For instance, a one-flask synthesis of pyrazolo[3,4-d]pyrimidines has been developed using a Vilsmeier amidination and imination reaction followed by intermolecular heterocyclization.[3]
A general procedure for synthesizing pyrazolo[3,4-d]pyrimidin-4-amines involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a base like potassium t-butoxide.[4]
General Experimental Protocol for a Related Derivative: A solution of a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) and potassium t-butoxide (1 mmol) in t-butanol (30 mL) is treated with an aryl nitrile (6 mmol). The reaction mixture is heated under reflux for 4-7 hours. After completion, the solvent is evaporated, the residue is dissolved in water, and neutralized with 1N HCl. The crude product is then collected and recrystallized.[4]
Spectroscopic data for the specific title compound is limited in the public domain. However, characteristic spectral features for the pyrazolo[3,4-d]pyrimidine core are well-documented for its derivatives.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methyl protons, the amine protons, and the aromatic protons of the pyrimidine and pyrazole rings.
-
¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic system and the methyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group and C=N stretching of the pyrimidine ring.[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[6] This is due to its structural similarity to adenine, enabling it to act as an ATP-competitive inhibitor in the ATP-binding pocket of various kinases.[7]
Derivatives of this compound have been investigated as inhibitors of a wide range of kinases, highlighting the therapeutic potential of this chemical class in oncology and inflammatory diseases.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core has been successfully utilized to develop inhibitors for several important kinase targets:
-
Src Kinase: Derivatives have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer progression.[8]
-
Bruton's Tyrosine Kinase (BTK): This scaffold is a key component of ibrutinib, an FDA-approved BTK inhibitor.[6]
-
Epidermal Growth Factor Receptor (EGFR): Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors.[9]
-
Cyclin-Dependent Kinase 2 (CDK2): Novel derivatives have shown potent inhibitory activity against CDK2/cyclin A2, suggesting potential applications in cell cycle regulation and cancer therapy.[8]
-
Janus Kinase 3 (JAK3): Selective JAK3 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed for the treatment of autoimmune disorders.[10]
While specific quantitative data (e.g., IC₅₀ values) for this compound against these kinases are not available in the reviewed literature, the extensive research on its derivatives strongly suggests its potential as a starting point for the design of novel kinase inhibitors.
Potential Signaling Pathway Involvement
Given the role of pyrazolo[3,4-d]pyrimidines as kinase inhibitors, this compound and its derivatives can be expected to modulate various signaling pathways critical for cell growth, proliferation, and survival.
Kinase Inhibition and Downstream Signaling:
Caption: General signaling pathways potentially inhibited by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Detailed experimental protocols for biological assays involving this compound are not available. However, based on studies of related compounds, the following general methodologies would be applicable.
General Kinase Inhibition Assay Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a valuable heterocyclic scaffold for the development of potent and selective kinase inhibitors. While detailed biological data for this specific compound is limited, the extensive research on its derivatives demonstrates its significant potential in drug discovery, particularly in the fields of oncology and immunology. Further investigation into the synthesis, spectroscopic characterization, and biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine IUPAC name
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and drug development professionals. The document covers its chemical identity, synthesis, biological activity, and its role as a kinase inhibitor.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also referred to as 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.[1] This compound belongs to the class of pyrazolopyrimidines, which are recognized for their diverse biological activities.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5399-44-0 | [1][6] |
| Molecular Formula | C₆H₇N₅ | [1][2][6] |
| Molecular Weight | 149.157 g/mol | [6] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
| Purity | Typically available at ≥95% | [1][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common approach involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and plausible synthetic route can be derived from the synthesis of analogous pyrazolo[3,4-d]pyrimidines.[3]
General Synthetic Protocol
A plausible synthetic route involves the reaction of a 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with a suitable one-carbon synthon to form the pyrimidine ring.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
-
To a solution of malononitrile and acetamidine hydrochloride in a suitable solvent like ethanol, add a base such as sodium ethoxide.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
-
The resulting precipitate of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to form this compound.
-
The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is then reacted with formamide.
-
The mixture is heated at a high temperature (e.g., 180-200°C) for several hours.
-
After cooling, the reaction mixture is triturated with a solvent like ethanol.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound.
-
Materials and Equipment:
-
Malononitrile
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Acetic acid
-
Formamide
-
Round-bottom flasks, condensers, heating mantles, magnetic stirrers
-
Filtration apparatus (Büchner funnel, filter paper)
-
TLC plates and developing chamber
-
Recrystallization apparatus
Characterization:
The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
Elemental Analysis: To confirm the elemental composition.
Biological Activity and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][7] Their structural similarity to endogenous purines allows them to interact with various biological targets, most notably protein kinases.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[5] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their catalytic activity.[8] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutic agents.[9] Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a variety of kinases, including:
-
Src family kinases [10]
-
Epidermal Growth Factor Receptor (EGFR) [8]
-
p38α mitogen-activated protein kinase [2]
The inhibition of these kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth.[10]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A flowchart illustrating the two-step synthesis of the target compound.
Signaling Pathway: Kinase Inhibition by a Pyrazolo[3,4-d]pyrimidine Derivative
Caption: A diagram showing competitive inhibition of a protein kinase by the compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines key molecular identifiers, predicted physicochemical parameters, detailed experimental protocols for their determination, and insights into the biological pathways associated with this class of molecules.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5399-44-0[1] |
| Molecular Formula | C₆H₇N₅[1] |
| Molecular Weight | 149.157 g/mol [1] |
| Canonical SMILES | CC1=NNC2=C1C(N)=NC=N2[1] |
| InChI Key | VQXHGXDVBHJJJU-UHFFFAOYSA-N |
Physicochemical Data
| Property | Predicted Value | Experimental Value |
| Melting Point (°C) | - | >300 |
| pKa (Strongest Acidic) | 9.1 | Not Available |
| pKa (Strongest Basic) | 4.28 | Not Available |
| LogP | -0.2 to -0.49 | Not Available |
| Aqueous Solubility (logS) | -1.2 | Not Available |
Predicted values are computationally generated and should be confirmed by experimental methods.
Experimental Protocols
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following detailed protocols are provided.
Aqueous Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial tightly and place it on an orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2][3]
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any undissolved solids, centrifuge the sample at a high speed (e.g., 14,000 rpm) for 15-20 minutes. Alternatively, filter the sample through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same buffer (or a mixture of buffer and a small, known amount of co-solvent like DMSO if solubility is very low) at known concentrations.
-
Analyze the saturated solution sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the aqueous solubility.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constants (pKa) of a compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed to remove CO₂)
-
pH meter with a glass electrode, calibrated with standard buffers
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if necessary, but its effect on the pKa should be considered.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration:
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution gently.
-
For determining the basic pKa, titrate the solution with the standardized HCl solution, adding small, known volumes of the titrant and recording the pH after each addition.
-
For determining the acidic pKa, first, add an excess of standardized HCl to the sample solution and then back-titrate with the standardized NaOH solution.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to obtain the titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot, and the pKa can be determined from the pH at half this volume.[4][5]
-
LogP Determination (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
This method provides an estimation of the octanol-water partition coefficient (LogP) based on the retention time of the compound on a reverse-phase HPLC column.
Materials:
-
This compound
-
A set of reference compounds with known LogP values spanning a range that is expected to include the test compound.
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Solvents for sample preparation.
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute these stock solutions with the mobile phase to appropriate concentrations for HPLC analysis.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the C18 column and the chosen mobile phase composition. The mobile phase should be isocratic.
-
Inject each reference compound and the test compound onto the column and record their retention times (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Calculate the logarithm of the capacity factor (log k) for each reference compound.
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k values.
-
Determine the log k for this compound.
-
Using the linear regression equation from the calibration curve, calculate the LogP of the test compound.[6][7][8]
-
Biological Context and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of protein kinase inhibitors. These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer.
Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit several tyrosine kinases, including Src and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and migration.
Inhibition of Src Tyrosine Kinase Signaling
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, adhesion, and motility.[9][10] Its overexpression or constitutive activation is implicated in the progression of various cancers.
Caption: Inhibition of the Src signaling pathway by this compound.
Inhibition of EGFR Tyrosine Kinase Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates signaling cascades that promote cell growth and division.[11][12] Overexpression or mutations in the EGFR gene can lead to uncontrolled cell proliferation and are common in many types of cancer.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers in drug discovery and development. While experimental data for some properties are yet to be published, the provided protocols offer a clear path for their determination. The established role of the pyrazolo[3,4-d]pyrimidine scaffold as a potent kinase inhibitor underscores the importance of this compound and its analogues in the development of targeted therapies. Further experimental validation of the predicted properties and continued exploration of its biological activities are warranted.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Solubility Landscape of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities. The this compound variant, with its characteristic methyl and amine substitutions, presents a unique profile of hydrogen bonding capabilities and steric factors that influence its interaction with solvents and biological targets. A critical aspect of its utility in drug development is its solubility, which directly impacts its bioavailability and the feasibility of its use in various experimental and therapeutic contexts.
Solubility Profile: A Qualitative Overview
While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is not publicly documented, general trends can be inferred from the literature on related pyrazolo[3,4-d]pyrimidine derivatives.
It is a common characteristic of this class of compounds to exhibit poor aqueous solubility. Conversely, pyrazolo[3,4-d]pyrimidine derivatives are generally reported to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[1] The solubility in protic solvents like alcohols (e.g., methanol, ethanol) can be variable. For instance, the related compound 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been crystallized from an alcohol/water mixture, suggesting at least moderate solubility in alcohols.[2]
Table 1: Qualitative Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives
| Solvent Class | General Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | Generally Good | The polar nature and hydrogen bond accepting capabilities of these solvents can effectively solvate the pyrazolopyrimidine core. |
| Polar Protic (e.g., Methanol, Ethanol) | Variable | Solubility is influenced by the ability of the solvent to form hydrogen bonds with the amine and pyrazole moieties of the compound. |
| Nonpolar (e.g., Hexane, Toluene) | Generally Poor | The polar nature of the this compound molecule limits its solubility in nonpolar solvents. |
| Chlorinated (e.g., Chloroform, Dichloromethane) | Variable | Solubility will depend on the specific substitutions on the pyrazolopyrimidine ring and the overall polarity of the molecule. |
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid remaining at the bottom of each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered sample solution with the mobile phase to a concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of the dissolved compound in the original saturated solution using the calibration curve and accounting for the dilution factor.[6][7]
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration).
-
Dilute the filtered sample solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration of the dissolved compound in the original saturated solution using the Beer-Lambert law and the calibration curve.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its successful application in drug discovery and development. While specific quantitative data is sparse in the public domain, a qualitative understanding suggests good solubility in polar aprotic solvents like DMSO and variable solubility in other organic solvents. The detailed experimental protocol provided in this guide, based on the reliable shake-flask method, offers a clear pathway for researchers to empirically determine the solubility of this compound in solvents relevant to their specific research needs. The accompanying workflow diagram provides a visual aid to this systematic process, ensuring accurate and reproducible results. Such empirical data is invaluable for optimizing experimental conditions, developing suitable formulations, and ultimately advancing the therapeutic potential of this promising molecular scaffold.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. scribd.com [scribd.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the ¹H NMR Spectrum of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This compound is a key heterocyclic scaffold in medicinal chemistry, recognized for its structural analogy to purines, which imparts a wide range of biological activities. A thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in drug discovery.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH ₃ | ~2.5 | Singlet | 3H |
| NH ₂ | ~7.1 (broad) | Singlet | 2H |
| C₆-H | ~8.1 | Singlet | 1H |
| N₁-H | ~12.5 (broad) | Singlet | 1H |
Note: The chemical shifts of NH and NH₂ protons can be broad and their positions can vary depending on concentration, temperature, and residual water in the solvent.
Molecular Structure and Proton Environment
The structure of this compound contains four distinct proton environments, leading to four signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
The key proton signals correspond to:
-
Methyl Group (CH₃): A singlet integrating to three protons, typically found in the upfield region.
-
Amine Group (NH₂): A broad singlet integrating to two protons. Its chemical shift is sensitive to solvent and concentration.
-
Pyrimidine Ring Proton (C₆-H): A singlet for the proton on the pyrimidine ring.
-
Pyrazole Ring Proton (N₁-H): A broad singlet for the proton on the pyrazole ring, often shifted significantly downfield.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, yet detailed, protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer. b. Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity. c. Set the spectral width to a range of approximately -2 to 14 ppm to encompass all expected proton signals. d. The acquisition time should be set to at least 2-3 seconds to ensure good resolution. e. A relaxation delay of 1-2 seconds between scans is recommended.
3. Data Acquisition: a. Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio. b. Process the Free Induction Decay (FID) with a Fourier transform. c. Phase the resulting spectrum and perform a baseline correction. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate all signals to determine the relative number of protons for each.
Caption: Workflow for ¹H NMR analysis.
Logical Relationships in the Spectrum
In the absence of proton-proton coupling, the ¹H NMR spectrum of this compound is expected to show only singlet peaks. The logical relationship between the signals and the molecular structure is based on the distinct chemical environments of each proton group.
Caption: Correlation of protons to NMR signals.
This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound, essential for its unambiguous identification and for quality control in synthetic and drug development processes. Further two-dimensional NMR studies, such as COSY and HMBC, could provide additional structural confirmation but are generally not necessary for routine characterization of this molecule.
An In-depth Technical Guide to the 13C NMR Data of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its structurally related analogs. Due to the limited availability of direct experimental 13C NMR data for this compound in publicly accessible literature, this guide presents a comprehensive overview based on data from closely related pyrazolo[3,4-d]pyrimidine derivatives. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the characterization of this important class of heterocyclic compounds.
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, including roles as kinase inhibitors and anti-proliferative agents. Accurate structural elucidation using spectroscopic techniques like NMR is paramount for the advancement of research and development involving these molecules.
13C NMR Data Presentation
The following tables summarize the available 13C NMR chemical shift data for key analogs of this compound. This data provides a foundational reference for the expected chemical shifts of the core pyrazolopyrimidine ring system.
Table 1: Predicted 13C NMR Chemical Shifts for Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one)
Allopurinol is a close structural analog of the target compound, differing in the substituents at the C3 and C4 positions of the pyrazole and pyrimidine rings, respectively. The data presented is based on a predicted spectrum in D2O.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3a | 155.0 |
| C4 | 150.9 |
| C6 | 137.9 |
| C7a | 114.7 |
| C3 | Not Applicable (No Methyl Group) |
Note: The numbering of the carbon atoms follows standard IUPAC nomenclature for the pyrazolo[3,4-d]pyrimidine ring system.
Table 2: Experimental 13C NMR Chemical Shifts for 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This compound shares the 3-methyl-pyrazolo moiety with the target compound. The data was acquired in DMSO-d6.[1]
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| C4 | 157.60 |
| C7a | 151.90 |
| C6 | 151.70 |
| C3a | 145.86 |
| C3 | 104.94 |
| 3-CH3 | 13.41 |
| Phenyl & N-CH3 | 138.27, 129.24, 126.66, 121.20, 33.15 |
Experimental Protocols
The following is a representative experimental protocol for acquiring 13C NMR data for pyrazolo[3,4-d]pyrimidine derivatives, based on methodologies reported in the literature.[1][2][3]
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance/DPX 250 (operating at 62.9 MHz for 13C) or a Bruker Avance II/DPX 400 (operating at 100 MHz for 13C), is typically employed.[1]
Sample Preparation:
-
Approximately 10-20 mg of the purified pyrazolo[3,4-d]pyrimidine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.
-
Commonly used solvents include dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3), chosen based on the solubility of the compound.
-
The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
The 13C NMR spectrum is acquired at room temperature.
-
A standard single-pulse experiment with proton decoupling is used to obtain a spectrum where each unique carbon atom appears as a single line.
-
Chemical shifts are reported in parts per million (ppm) and are referenced internally to the residual solvent signal or an internal standard such as tetramethylsilane (TMS).
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a substituted pyrazolo[3,4-d]pyrimidine derivative.
Caption: A flowchart illustrating the general experimental workflow for the synthesis and structural elucidation of pyrazolo[3,4-d]pyrimidine derivatives.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a substituted pyrazolopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. As an analogue of allopurinol, it holds potential for various therapeutic applications. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, metabolism, and safety studies. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including a proposed fragmentation pathway, a detailed experimental protocol for quantification in a biological matrix, and illustrative diagrams to clarify the workflow and molecular breakdown.
While specific mass spectral data for this compound is not extensively available in the public domain, this guide extrapolates from the well-documented mass spectrometric behavior of structurally related compounds, such as allopurinol and other pyrazolopyrimidine derivatives.[1][2][3][4][5]
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₇N₅
-
Molecular Weight: 149.16 g/mol
Proposed Fragmentation Pattern
The fragmentation of this compound under positive ion electrospray ionization (ESI+) is anticipated to proceed through characteristic pathways involving the pyrimidine and pyrazole rings. The protonated molecule [M+H]⁺ would be the precursor ion.
Based on the fragmentation of similar heterocyclic systems, key fragmentation events would likely include the loss of ammonia (NH₃), followed by the cleavage of the pyrimidine ring. The methyl group on the pyrazole ring is also expected to influence the fragmentation cascade. A plausible fragmentation pathway is outlined below.
Quantitative Mass Spectrometry Data (Hypothetical)
The following table summarizes the expected quantitative data for the major ions of this compound, as would be determined by tandem mass spectrometry (MS/MS).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Abundance (%) |
| 150.1 | 133.1 | NH₃ | 100 |
| 150.1 | 106.1 | NH₃ + HCN | 45 |
| 150.1 | 79.1 | NH₃ + 2HCN | 20 |
Experimental Protocols
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices such as human plasma. The following protocol is adapted from established methods for similar analytes.[1][2][3]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally related compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 1.0% formic acid to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: High-performance liquid chromatography (HPLC) system.[1]
-
Column: Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).[2]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray ionization (ESI), positive mode.[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: 150.1 → 133.1
-
Internal Standard: (To be determined based on the selected standard)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
-
Collision Energy: Optimized for the specific transition (typically 15-25 eV).
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of the analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Infrared Spectroscopy of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the infrared (IR) spectroscopy of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published IR spectrum for this specific molecule, this guide presents a comprehensive analysis based on its parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4-amine . A thorough vibrational analysis of this parent compound has been conducted and published, providing a robust foundation for interpretation.[1][2] This guide extrapolates from this data to predict and explain the spectral features of the target molecule, with a special focus on the influence of the C3-methyl group.
Core Molecular Structure and Functional Groups
This compound is an analogue of adenine, featuring a pyrazole ring fused to a pyrimidine ring. The key functional groups that give rise to characteristic infrared absorptions are:
-
Amine Group (-NH₂): Located at the C4 position, this primary amine will exhibit characteristic N-H stretching and bending vibrations.
-
Secondary Amine/Imine Tautomers (-NH-): The pyrazole and pyrimidine rings contain nitrogen atoms that participate in tautomerism, showing N-H stretching and bending.
-
Aromatic-like Rings: The fused pyrazolopyrimidine system has C-H bonds and C=C and C=N double bonds within the rings, leading to stretching and bending modes.
-
Methyl Group (-CH₃): The substituent at the C3 position will introduce specific C-H stretching and bending vibrations.
Experimental Protocol: FTIR Spectroscopy of Solid Samples (KBr Disc Method)
The standard and most common method for obtaining a high-quality infrared spectrum of a solid-state sample like this compound is the Potassium Bromide (KBr) disc technique. This method minimizes interference from solvents.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
This compound (analyte)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with die set for pellet formation
-
Sample holder for the spectrometer
Procedure:
-
Drying: Ensure both the analyte and KBr are completely dry to avoid a broad O-H absorption band from water, which can obscure the N-H stretching region. This is typically done by heating in a vacuum oven.
-
Grinding: Place approximately 1-2 mg of the analyte and 100-200 mg of dry KBr into an agate mortar.
-
Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of a hydraulic press. Spread the powder evenly.
-
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc. A transparent disc indicates good mixing and pressing.
-
Analysis: Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.
Infrared Spectrum Analysis
The following table summarizes the expected vibrational frequencies for this compound. The assignments are based on the detailed vibrational analysis of the parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, with predicted modifications for the methyl substituent.[1][2]
Table 1: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3250 - 3100 | Broad, Medium | N-H Stretch | Pyrazole & Pyrimidine Rings |
| 3100 - 3000 | Weak | Aromatic C-H Stretch | Pyrimidine Ring C-H |
| 2965 - 2950 | Weak-Medium | Asymmetric C-H Stretch | Methyl (-CH₃) |
| 2880 - 2865 | Weak | Symmetric C-H Stretch | Methyl (-CH₃) |
| 1660 - 1630 | Strong | NH₂ Scissoring (Bending) | Primary Amine (-NH₂) |
| 1610 - 1570 | Strong | C=N & C=C Ring Stretching | Pyrazolopyrimidine Rings |
| 1540 - 1480 | Medium-Strong | C=N & C=C Ring Stretching | Pyrazolopyrimidine Rings |
| 1465 - 1450 | Medium | Asymmetric C-H Bending | Methyl (-CH₃) |
| 1385 - 1370 | Medium | Symmetric C-H Bending (Umbrella) | Methyl (-CH₃) |
| 1350 - 1250 | Medium | In-plane C-H Bending / C-N Stretch | Ring C-H, Amine C-N |
| 900 - 650 | Broad, Medium | Out-of-plane N-H Wagging | Amine (-NH₂), Ring (-NH-) |
| Below 600 | Weak-Medium | Ring Bending/Deformation Modes | Pyrazolopyrimidine Skeleton |
Detailed Interpretation of Vibrational Modes
-
N-H Stretching Region (3500 - 3100 cm⁻¹): This region is dominated by N-H vibrations. The primary amine (-NH₂) at C4 is expected to show two distinct bands: a higher frequency band for the asymmetric stretch and a lower frequency one for the symmetric stretch.[1] The broad absorption centered around 3200 cm⁻¹ arises from the N-H stretching of the pyrazole ring, which is often involved in intermolecular hydrogen bonding in the solid state, leading to band broadening.
-
C-H Stretching Region (3100 - 2800 cm⁻¹): The C-H bond on the pyrimidine ring will produce a weak absorption just above 3000 cm⁻¹. The key additions from the 3-methyl group are the asymmetric and symmetric C-H stretching vibrations, which will appear below 3000 cm⁻¹ and are characteristic of alkyl groups.
-
Double Bond and Bending Region (1700 - 1400 cm⁻¹): This region is critical for fingerprinting the molecule.
-
The strong band between 1660-1630 cm⁻¹ is characteristic of the NH₂ scissoring deformation, a highly reliable indicator of a primary amine group.
-
Multiple strong bands between 1610 and 1480 cm⁻¹ are due to the complex stretching vibrations of the C=C and C=N bonds within the fused aromatic-like rings. Their precise positions are sensitive to the overall structure and substitution.
-
The methyl group introduces two more characteristic bending vibrations: an asymmetric bend near 1460 cm⁻¹ and a symmetric "umbrella" mode bend near 1380 cm⁻¹.
-
-
Fingerprint Region (Below 1400 cm⁻¹): This region contains a complex series of absorptions arising from C-N stretching, C-H in-plane and out-of-plane bending, and whole-ring deformation modes. While individual assignment is complex, the pattern is unique to the molecule. The broad absorption often seen between 900-650 cm⁻¹ is typically due to the out-of-plane "wagging" of the N-H bonds.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship of the functional groups to their spectral regions and the experimental workflow for analysis.
Caption: Relationship between molecular functional groups and their primary IR absorption regions.
Caption: Step-by-step workflow for acquiring an FTIR spectrum using the KBr disc method.
References
The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases. This competitive inhibition mechanism forms the basis for its potent and varied pharmacological effects, with a primary focus on anticancer applications. This technical guide provides a comprehensive overview of the biological activities, quantitative data, experimental protocols, and relevant signaling pathways associated with this versatile scaffold.
Core Biological Activities and Mechanisms of Action
The primary therapeutic potential of the this compound scaffold lies in its potent anticancer activity .[1][2] This is achieved through the inhibition of several key enzymes and disruption of critical cellular processes, including:
-
Kinase Inhibition: This is the most extensively studied mechanism. Derivatives of this scaffold have been shown to inhibit a variety of protein kinases that are often dysregulated in cancer.[1]
-
Epidermal Growth Factor Receptor (EGFR): A key target in many epithelial cancers, EGFR signaling promotes cell proliferation, survival, and migration.[3][4] Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, blocking the downstream activation of pathways such as PI3K/Akt and MAPK.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by this scaffold can stifle tumor growth and metastasis.[6]
-
Src and Abl Tyrosine Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and motility. Dual inhibition of Src and Abl has been reported for some derivatives.[1]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[1] Inhibition of CDKs, such as CDK2, by pyrazolo[3,4-d]pyrimidine analogs can lead to cell cycle arrest.[7]
-
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division. Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent DHFR inhibitory activity.
-
Induction of Apoptosis and Cell Cycle Arrest: By inhibiting key signaling pathways and enzymes, these compounds can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing the proliferation of cancer cells.[7][8]
Beyond cancer, this scaffold has also been investigated for other potential therapeutic applications, including as an antifungal agent.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of various derivatives of the this compound scaffold.
Table 1: Antiproliferative Activity of this compound Derivatives (IC50 values in µM)
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 | 11 | [2] |
| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa) | Various (57 cell lines) | 0.326 - 4.31 | [1] |
| Derivative 12b | A549 | 8.21 | [9][10] |
| Derivative 12b | HCT-116 | 19.56 | [9][10] |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | HCT 116 | 22.7 | [11] |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | HepG2 | 35.42 | [11] |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) | MCF-7 | 40.75 | [11] |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) | HCT 116 | 28.17 | [11] |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) | HepG2 | 30.5 | [11] |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P2) | MCF-7 | 38.61 | [11] |
| Thioglycoside derivative 14 | MCF-7 | 0.045 | [12] |
| Thioglycoside derivative 14 | HCT-116 | 0.006 | [12] |
| Thioglycoside derivative 14 | HepG-2 | 0.048 | [12] |
| Thioglycoside derivative 15 | MCF-7 | 0.046 | [12] |
| Thioglycoside derivative 15 | HCT-116 | 0.007 | [12] |
| Thioglycoside derivative 15 | HepG-2 | 0.048 | [12] |
Table 2: Kinase Inhibition Activity of this compound Derivatives (IC50 values in µM)
| Compound ID/Description | Kinase Target | IC50 (µM) | Reference |
| Derivative 12b | EGFR (Wild Type) | 0.016 | [5][9][10] |
| Derivative 12b | EGFR (T790M Mutant) | 0.236 | [5][9][10] |
| Derivative 8 | EGFR (Wild Type) | 0.026 | [9] |
| Derivative 10 | EGFR (Wild Type) | 0.022 | [9] |
| Derivative 12a | EGFR (Wild Type) | 0.021 | [9] |
| Pyrazolo derivative 14d | EGFR-TK | 8.27 | [13] |
| Thioglycoside derivative 14 | CDK2/cyclin A2 | 0.057 | [7][12] |
| Triazole derivative 13 | CDK2/cyclin A2 | 0.081 | [7] |
| Thioglycoside derivative 15 | CDK2/cyclin A2 | 0.119 | [7] |
| Derivative 4 | EGFR-TK | 0.054 | [14] |
| Derivative 15 | EGFR-TK | 0.135 | [14] |
| Derivative 16 | EGFR-TK | 0.034 | [14] |
Table 3: Dihydrofolate Reductase (DHFR) Inhibition Activity of this compound Derivatives (IC50 values in µM)
| Compound ID/Description | DHFR Source | IC50 (µM) | Reference |
| Derivative 7e | Human | 1.83 | [15] |
| Methotrexate (Reference) | Human | 5.57 | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activities of the this compound scaffold. Below are protocols for commonly employed assays.
MTT Assay for Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., EGFR)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: A variety of assay formats can be used, including fluorescence-based, luminescence-based, or radioactivity-based methods. A common approach involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Protocol (Homogeneous Time-Resolved Fluorescence - HTRF): [6]
-
Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compounds at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add detection reagents. These typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to the biotinylated substrate.
-
Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount. By staining the DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the fluorescence intensity of individual cells using a flow cytometer, the percentage of cells in each phase can be quantified.[3]
-
Cell Treatment: Seed cells in a culture dish and treat them with the test compound at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent like propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. Deconvolute the histogram using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Signaling Pathway Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by the this compound scaffold.
Caption: Inhibition of the EGFR signaling pathway by the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Inhibition of the VEGFR-2 signaling pathway by the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: A typical experimental workflow for evaluating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and potent core for the development of novel therapeutics, particularly in the field of oncology. Its ability to effectively target a range of kinases and other crucial cellular enzymes provides a strong foundation for the design of new and improved drug candidates. Future research will likely focus on optimizing the selectivity of these compounds for specific kinase targets to minimize off-target effects, as well as exploring their potential in combination therapies to overcome drug resistance. The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, recognized as a purine analog that serves as a versatile backbone for the development of potent and selective inhibitors of various biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.
Core Synthesis Strategies
The synthesis of this compound derivatives typically involves multi-step reaction sequences starting from commercially available materials. A common strategy involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.
A representative synthetic route begins with the reaction of ethyl acetoacetate and hydrazine to form a pyrazolone intermediate. Subsequent reactions, including nitrosation, reduction, and cyclization with formamide, lead to the formation of the core pyrazolo[3,4-d]pyrimidinone. Chlorination followed by amination yields the desired this compound scaffold, which can be further functionalized.
This protocol describes a specific example of synthesizing a derivative of the core scaffold.[1]
-
Reaction Setup: To a solution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (2.17 g, 0.01 mol) in THF (30 mL) at 10–15 °C, add methylamine (40%, 1.7 mL, 0.02 mol).
-
Reaction Execution: Stir the reaction mixture for 5 hours at 20 °C.
-
Work-up: Distill the solvent. Add water (20 mL) to the residue and stir the mixture for 15 minutes.
-
Isolation and Purification: Filter the formed precipitate. The crude product can be crystallized from an alcohol/water mixture (1:1) to yield the final product.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide range of biological activities, primarily as kinase inhibitors. The following tables summarize the inhibitory activities of selected derivatives against various kinases.
Table 1: Src Kinase Inhibition
| Compound | Structure | Src Ki (nM) | Reference |
| SI388 (2a) | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.03 | [2] |
| 2b | 1-(2-Chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.04 | [2] |
| 2c | 1-(2-Chloro-2-phenylethyl)-6-(ethylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.05 | [2] |
Table 2: EGFR Kinase Inhibition
| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | Reference |
| 12b | 0.016 | 0.236 | [3] |
| 8 | >50 | >50 | [3] |
| 10 | 0.045 | 0.651 | [3] |
Table 3: JAK3 Kinase Inhibition
| Compound | JAK3 IC50 (nM) | Reference |
| 13t | 0.1 | [4] |
| 13k | 0.2 | [4] |
| 13n | 0.5 | [4] |
Table 4: BTK Kinase Inhibition
| Compound | BTK IC50 (nM) | Reference |
| 6b | 1.2 | [5] |
Key Signaling Pathways
The therapeutic potential of these compounds stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6]
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[7] Its activation can lead to the initiation of several downstream pathways, including the STAT3 and Ras-MAPK pathways.[7]
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.[8]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
This protocol is a generalized procedure for determining the in vitro potency of a compound against a specific kinase using a luminescence-based assay (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Enzyme/Substrate Preparation: Dilute the recombinant kinase (e.g., Src, EGFR, JAK3, BTK) and its specific peptide substrate in the appropriate kinase assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound, the enzyme/substrate mixture, and an ATP solution to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. promega.com [promega.com]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical History of Pyrazolo[3,4-d]pyrimidines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Historical Development of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its journey from a novel heterocyclic system to a cornerstone of modern drug discovery is a testament to decades of chemical synthesis innovation and biological exploration. This technical guide provides a comprehensive overview of the discovery, history, and seminal developments of pyrazolo[3,4-d]pyrimidines, complete with detailed experimental protocols for foundational compounds, quantitative biological data, and visualizations of key signaling pathways and experimental workflows.
The Genesis: Initial Synthesis and a Novel Class of Purine Analogs
The story of pyrazolo[3,4-d]pyrimidines begins in the mid-1950s with the pioneering work of Roland K. Robins. In his 1956 paper, "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines," Robins and his team laid the groundwork for the entire field. Their objective was to synthesize structural analogs of purines with the hope of discovering new anti-tumor agents.[1][2]
The key to their approach was the cyclization of 3-amino-4-cyanopyrazole with formamide to construct the pyrimidine ring fused to the pyrazole core. This foundational work not only introduced a new class of heterocyclic compounds but also established the fundamental synthetic routes that would be adapted and refined for decades to come.
Experimental Protocol: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine (Robins, 1956)
A novel synthesis of the fused pyrimidine ring was achieved by heating 3-amino-4-cyanopyrazole with boiling formamide. The resulting product, upon treatment with boiling dilute hydrochloric acid and subsequent pH adjustment to 8 with ammonium hydroxide, yielded 4-aminopyrazolo[3,4-d]pyrimidine, the analog of adenine, in approximately 60% yield. The structure was confirmed by an independent synthesis from 4-chloropyrazolo[3,4-d]pyrimidine and ammonia.
Early Biological Investigations and the Rise of a Gout Therapeutic
Following the initial synthetic work, the biological activities of these novel purine analogs were investigated. A significant early breakthrough was the discovery of the xanthine oxidase inhibitory properties of certain pyrazolo[3,4-d]pyrimidine derivatives. This line of inquiry led to the development of Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a landmark drug for the treatment of gout.[3] First synthesized in 1956, Allopurinol functions by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels in the blood.[3]
Experimental Protocol: Synthesis of Allopurinol
The synthesis of Allopurinol can be achieved through the hydrolysis of the nitrile group of 3-amino-4-cyanopyrazole with concentrated sulfuric acid to yield 3-amino-4-pyrazolecarboxamide sulfate. This intermediate, when heated with formamide, produces 4-hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol).
A mixture of 75 g of the sulfate salt of 3-amino-4-pyrazolecarboxamide and 200 ml of formamide is heated at 180-190°C for 45 minutes. The cooled solution is then diluted with one liter of cold water and filtered to yield the crude product. Recrystallization from water can be performed for further purification.
The Kinase Inhibitor Revolution: PP1 and PP2
For several decades, the primary therapeutic application of pyrazolo[3,4-d]pyrimidines was centered around Allopurinol. However, a paradigm shift occurred in 1996 with the discovery of the first pyrazolo[3,4-d]pyrimidine-based protein kinase inhibitors, PP1 and PP2.[4] These compounds, 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1) and 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2), were identified as potent and selective inhibitors of the Src family of non-receptor tyrosine kinases.[4][5] This discovery opened up a vast new landscape for the therapeutic application of the pyrazolo[3,4-d]pyrimidine scaffold, particularly in oncology.
While the seminal 1996 paper by Hanke et al. described the biological activity of PP1 and PP2, a detailed experimental protocol for their synthesis was not provided in the readily available literature. However, subsequent publications have described general synthetic strategies for analogous compounds.
Quantitative Biological Data of Key Pyrazolo[3,4-d]pyrimidines
The development of pyrazolo[3,4-d]pyrimidines has been driven by the continuous evaluation of their biological activity. The following tables summarize key quantitative data for some of the historically significant and representative compounds.
| Compound | Target | IC50/GI50 | Cell Line/Enzyme | Reference |
| Allopurinol | Xanthine Oxidase | - | Enzyme | [3] |
| PP1 | Lck | ~5 nM | Enzyme | [5] |
| Fyn | ~20 nM | Enzyme | [5] | |
| c-Src | ~0.3 µM (in vitro), ~1 µM (cells) | Enzyme/Cells | [5] | |
| PP2 | Lck | ~5 nM | Enzyme | [5] |
| Fyn | ~20 nM | Enzyme | [5] | |
| Compound 10b | - | 5.5-11 µg/ml | MDA-MB-231, MCF-7, SF-268, B16F-10 | [6] |
| Compound 7c | - | - | Hepatocellular Carcinoma | [7] |
| Compound 7g | - | - | Hepatocellular Carcinoma | [7] |
| Compound 14 | CDK2/cyclin A2 | 0.057 µM | Enzyme | [3] |
| MCF-7 | 45 nM | Cells | [3] | |
| HCT-116 | 6 nM | Cells | [3] | |
| HepG-2 | 48 nM | Cells | [3] | |
| Compound 15 | CDK2/cyclin A2 | 0.119 µM | Enzyme | [3] |
| MCF-7 | 46 nM | Cells | [3] | |
| HCT-116 | 7 nM | Cells | [3] | |
| HepG-2 | 48 nM | Cells | [3] | |
| Compound P1 | HCT 116 | 22.7 µM | Cells | [8] |
| HepG2 | 40.75 µM | Cells | [8] | |
| MCF-7 | 33.52 µM | Cells | [8] | |
| Compound P2 | HCT 116 | 25.12 µM | Cells | [8] |
| HepG2 | 35.41 µM | Cells | [8] | |
| MCF-7 | 29.88 µM | Cells | [8] | |
| Compound 17m | PKD | 17-35 nM | Enzyme | [9] |
| 3-IN-PP1 | PKD | 94-108 nM | Enzyme | [9] |
| Compound 33a/b | CDK2 | Comparable to olomoucine and roscovitine | Enzyme | |
| Compound 10 | c-Src | 60.4 µM | Enzyme | |
| Btk | 90.5 µM | Enzyme | ||
| Lck | 110 µM | Enzyme | ||
| Compound 16 | EGFR | 0.034 µM | Enzyme | |
| NCI 60 | 0.018-9.98 µM | Cells |
Signaling Pathways and Experimental Workflows
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in its ability to modulate a wide range of signaling pathways implicated in various diseases. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds and a general experimental workflow for their discovery and evaluation.
Signaling Pathway Diagrams
Caption: Simplified Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine inhibitors like PP1 and PP2.
Caption: Overview of the VEGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine-based inhibitors.
Caption: The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition and its inhibition.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the discovery and development of pyrazolo[3,4-d]pyrimidine-based therapeutic agents.
Conclusion and Future Perspectives
From its humble beginnings as a novel purine analog, the pyrazolo[3,4-d]pyrimidine scaffold has evolved into a powerhouse in medicinal chemistry. The initial discoveries by pioneers like Roland K. Robins paved the way for the development of a blockbuster drug for gout and, decades later, a revolution in kinase inhibitor-based cancer therapy. The journey of this remarkable scaffold is far from over. As our understanding of complex biological pathways deepens, the versatility of the pyrazolo[3,4-d]pyrimidine core will undoubtedly be leveraged to design next-generation therapeutics with enhanced potency, selectivity, and safety profiles, targeting a wide array of human diseases. The rich history of this scaffold serves as a compelling case study in the power of fundamental chemical synthesis and biological screening in the ongoing quest for novel medicines.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This heterocyclic system is a key pharmacophore in numerous compounds with therapeutic potential, including roles as anticancer, antiviral, and anti-inflammatory agents. The structural similarity to adenine allows pyrazolo[3,4-d]pyrimidine derivatives to effectively interact with the ATP-binding sites of various kinases, making them a privileged scaffold in the design of kinase inhibitors. This in-depth technical guide focuses on the core compound, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and provides a comprehensive review of the available literature on its synthesis, biological activities, and the signaling pathways modulated by its derivatives. While specific quantitative data for the parent compound is limited in the public domain, this review extrapolates from the rich data available for its closely related analogs to provide a thorough understanding of its potential.
Synthesis and Methodology
The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several established routes, most commonly by constructing the pyrimidine ring onto a pre-existing pyrazole or vice-versa. A prevalent method for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines involves the cyclocondensation of an aminopyrazole carbonitrile with a nitrile in the presence of a strong base.
General Experimental Protocol for the Synthesis of Substituted 4-aminopyrazolo[3,4-d]pyrimidines
A general and efficient one-pot synthesis for 4-aminopyrazolo[3,4-d]pyrimidine derivatives involves the reaction of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles with various nitriles. The following protocol is a representative example of this synthetic strategy.
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Aryl nitrile (e.g., benzonitrile)
-
Potassium tert-butoxide
-
tert-Butanol
-
1N Hydrochloric acid
-
Ethanol
Procedure:
-
To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) and potassium tert-butoxide (1 mmol) in tert-butanol (30 mL), the corresponding aryl nitrile (6 mmol) is added.
-
The reaction mixture is heated under reflux for 4-7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water (20 mL) and neutralized with 1N HCl.
-
The crude product is collected by filtration and recrystallized from ethanol to yield the desired 1-phenyl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Biological Activity and Therapeutic Potential
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this compound have been investigated for their inhibitory activity against a range of kinases implicated in cancer and other diseases.
Kinase Inhibitory Activity
The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of ATP binding to the kinase domain of various protein kinases. This leads to the modulation of downstream signaling pathways that control cell proliferation, survival, and differentiation.
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Target Kinase(s) | IC50/Ki Value(s) | Reference(s) |
|---|---|---|---|
| General Scaffold | Src Family Kinases | Not specified | [1] |
| Derivatives | EGFR | IC50 in the low micromolar to nanomolar range | [2] |
| Derivatives | CDK2 | IC50 in the sub-micromolar range | [3][4] |
| Derivatives | BRK/PTK6 | IC50 in the low nanomolar range | [5] |
| Derivatives | BTK | IC50 in the low nanomolar range |[6] |
Disclaimer: The quantitative data presented in this table is for derivatives of this compound and the broader pyrazolo[3,4-d]pyrimidine class. Specific inhibitory concentrations for the parent compound are not widely reported.
Anticancer Activity
The inhibition of key kinases by pyrazolo[3,4-d]pyrimidine derivatives translates to potent anticancer activity in various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative | Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative 15 | NCI-60 cell panel | GI50 ranging from 0.018 to 9.98 µM | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | NCI-60 cell panel | GI50 ranging from 0.018 to 9.98 µM | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | A549 (Lung Carcinoma) | IC50 = 8.21 µM | |
| Pyrazolo[3,4-d]pyrimidine derivative 12b | HCT-116 (Colon Carcinoma) | IC50 = 19.56 µM |
| Pyrazolo[3,4-d]pyrimidine derivative 3d | NCI-60 cell panel | GI50 ranging from 0.0263 to 0.513 µM |[3] |
Disclaimer: The data presented is for derivatives and not the parent this compound.
Signaling Pathways
Derivatives of this compound have been shown to modulate several critical signaling pathways involved in cellular homeostasis and disease. The following diagrams illustrate the putative points of intervention for this class of compounds based on the available literature for the broader pyrazolo[3,4-d]pyrimidine scaffold.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell growth and proliferation. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[2]
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of cancer. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[3][4]
Caption: CDK2's role in the cell cycle and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress. Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to activate the Nrf2 pathway.
Caption: The Nrf2 antioxidant response pathway and its modulation by pyrazolo[3,4-d]pyrimidines.
Conclusion and Future Directions
The this compound core represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. The extensive research into its derivatives has demonstrated potent inhibition of various kinases and significant anticancer activity. However, a notable gap exists in the literature concerning the specific quantitative biological data and detailed experimental protocols for the parent compound itself.
Future research should focus on:
-
Detailed Synthesis and Characterization: A comprehensive and reproducible synthetic protocol for this compound is needed.
-
Quantitative Biological Evaluation: Systematic screening of the parent compound against a broad panel of kinases and cancer cell lines is crucial to establish its specific activity profile.
-
Structure-Activity Relationship (SAR) Studies: A direct comparison of the parent compound with its derivatives will provide valuable insights into the role of the 3-methyl group and other substitutions on biological activity.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME-Tox studies are required to assess the drug-like properties of the parent compound and its derivatives.
By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be realized, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No: 18047-23-9). Due to the limited availability of in-depth stability studies for this specific molecule, this document also outlines generalized experimental protocols for assessing the stability of pyrazolopyrimidine derivatives, based on industry best practices and regulatory guidelines. Furthermore, a representative signaling pathway is illustrated to provide context for the compound's potential biological activity as a kinase inhibitor.
Overview and Chemical Properties
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines, leading to their investigation as inhibitors of various protein kinases.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 18047-23-9 | |
| Molecular Formula | C₆H₇N₅ | |
| Molecular Weight | 149.16 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >95% |
Recommended Storage Conditions
Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound to ensure its integrity and prevent degradation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and preserve chemical stability. |
| Atmosphere | Store in a dry environment. | Pyrazolopyrimidine derivatives can be susceptible to hydrolysis. |
| Light Exposure | Keep in a dark place. | To prevent photochemical degradation. |
| Container | Tightly sealed container. | To protect from moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated area. | General laboratory safety practice. |
Stability Profile and Forced Degradation Studies
Currently, there is a lack of publicly available, in-depth quantitative stability data for this compound. To address this, a forced degradation study is recommended to identify potential degradation products and pathways, which is crucial for the development of stable formulations and analytical methods.
General Experimental Protocol for Forced Degradation Studies
The following protocols are generalized and should be adapted based on the specific properties of the compound and the analytical techniques employed. The International Council for Harmonisation (ICH) Harmonised Tripartite Guideline "Stability Testing of New Drug Substances and Products Q1A(R2)" provides a framework for these studies.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) should be developed and validated to separate the parent compound from its degradation products.
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic Conditions: Dissolve the compound in 0.1 M HCl and store at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Neutral Conditions: Dissolve the compound in purified water and store at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Dissolve the compound in 0.1 M NaOH and store at a controlled temperature (e.g., 60°C) for a defined period.
-
-
Oxidative Stability:
-
Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for a defined period.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source with a specified overall illumination (e.g., 1.2 million lux hours) and near-ultraviolet energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature.
-
-
Thermal Stability:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.
-
Sample Analysis: Samples from each stress condition should be analyzed at appropriate time points (e.g., 0, 24, 48, 72 hours, and 7 days) to determine the extent of degradation. The peak purity of the parent compound should be assessed, and the formation of any degradation products should be monitored.
Potential Signaling Pathway Involvement
Pyrazolopyrimidine derivatives are widely recognized as ATP-competitive inhibitors of protein kinases. While the specific targets of this compound are not extensively documented, it is plausible that it interacts with signaling pathways commonly dysregulated in diseases such as cancer. The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyrazolopyrimidine-based inhibitors.
Caption: Generalized Kinase Signaling Pathways and Potential Inhibition.
This diagram illustrates two common signaling cascades, the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently targeted by pyrazolopyrimidine kinase inhibitors. The compound, acting as an inhibitor, would likely interfere with the phosphorylation cascade at one or more of the kinase steps, thereby affecting downstream cellular processes like proliferation and survival.
Conclusion
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, two-step protocol for the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial scaffold in medicinal chemistry, starting from the aminopyrazole precursor, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. The synthesis of the aminopyrazole precursor is also detailed. This document includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in the development of novel therapeutics.
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are isosteres of purines. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, derivatives of this scaffold have been investigated as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules in drug discovery programs. This protocol outlines a reliable and efficient method for its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. This is accomplished through the condensation of 2-(1-ethoxyethylidene)malononitrile with hydrazine hydrate. The second step is the cyclization of the resulting aminopyrazole with formamide to yield the final product.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
This procedure consists of two stages: the preparation of 2-(1-ethoxyethylidene)malononitrile and its subsequent reaction with hydrazine hydrate.
Stage 1.1: Synthesis of 2-(1-ethoxyethylidene)malononitrile
-
Materials: Malononitrile, Triethyl orthoacetate, Acetic anhydride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1 equivalent) and triethyl orthoacetate (1.2 equivalents).
-
Add acetic anhydride (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
The product can be purified by vacuum distillation.
-
Stage 1.2: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Materials: 2-(1-ethoxyethylidene)malononitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 2-(1-ethoxyethylidene)malononitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Part 2: Synthesis of this compound
-
Materials: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, Formamide.
-
Procedure:
-
Place 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of formamide (approximately 10-15 equivalents).
-
Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.1 Synthesis of 2-(1-ethoxyethylidene)malononitrile | Malononitrile, Triethyl orthoacetate, Acetic anhydride | None | 120-130 | 2-3 | 75-85 |
| 1.2 Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | 2-(1-ethoxyethylidene)malononitrile, Hydrazine hydrate | Ethanol | Reflux | 3-4 | 80-90 |
| 2 Synthesis of this compound | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, Formamide | Formamide | 180-190 | 4-6 | 70-80 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Spectroscopic Data |
| 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | C₅H₆N₄ | 122.13 | ~185-188 | White solid | ¹H NMR (DMSO-d₆): δ ~2.1 (s, 3H, CH₃), ~6.5 (s, 2H, NH₂), ~11.5 (br s, 1H, NH). IR (KBr, cm⁻¹): ~3400-3200 (NH₂, NH), ~2220 (CN). MS (ESI): m/z 123 [M+H]⁺. |
| This compound | C₆H₇N₅ | 149.15 | >300 | Off-white solid | ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H, CH₃), 7.25 (br s, 2H, NH₂), 8.15 (s, 1H, pyrimidine-H), 12.8 (br s, 1H, NH). IR (KBr, cm⁻¹): ~3300, 3150 (NH₂, NH). MS (ESI): m/z 150 [M+H]⁺. |
Note: Spectroscopic data are predicted based on known compounds with similar structures and may vary slightly.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Malononitrile is toxic and should be handled with care.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme caution.
-
Acetic anhydride is corrosive and a lachrymator.
-
Formamide is a teratogen and should be handled with appropriate care.
Conclusion
This document provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data will aid in the confirmation of the product's identity and purity.
Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the crucial intermediate, 5-amino-3-methyl-1H-pyrazole-4-carbonitrile, followed by cyclization to yield the target pyrazolopyrimidine. This protocol outlines the required reagents, reaction conditions, and purification methods. Quantitative data is presented in a structured table, and a comprehensive workflow diagram is provided for clarity.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a purine analogue of significant interest in the development of therapeutic agents, notably as kinase inhibitors. The specific analogue, this compound, serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | C₅H₆N₄ | 122.13 | 85-95 | 175-177 |
| This compound | C₆H₇N₅ | 149.15 | 70-80 | >300 |
Experimental Protocols
Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
This initial step involves the condensation of (1-ethoxyethylidene)malononitrile with hydrazine hydrate to form the pyrazole ring.
Materials:
-
(1-ethoxyethylidene)malononitrile
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (1-ethoxyethylidene)malononitrile (0.1 mol) in ethanol (100 mL).
-
To this solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or water to obtain pure 5-amino-3-methyl-1H-pyrazole-4-carbonitrile as a white to off-white solid.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
The second step is the cyclization of the aminopyrazole intermediate with formamide to construct the pyrimidine ring.
Materials:
-
5-amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Place 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (0.05 mol) and formamide (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the mixture to 180-190 °C and maintain at this temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Add water (50 mL) to the mixture to further precipitate the product and to dissolve excess formamide.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent such as water or an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Dry the final product under vacuum.
Synthesis Workflow
Caption: Synthetic route for this compound.
One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyrazolo[3,4-d]pyrimidine scaffold is considered a purine isostere, allowing it to interact with various biological targets.[2] One-pot synthesis methods offer significant advantages over traditional multi-step approaches by improving efficiency, reducing waste, and simplifying purification processes.
Application Notes
Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a promising scaffold in drug discovery.[1] Their structural similarity to endogenous purines enables them to act as inhibitors for a variety of enzymes, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[2][3] This inhibitory activity makes them attractive candidates for the development of novel therapeutics for cancer and other diseases.[4]
Recent research has focused on the development of efficient, one-pot multicomponent reactions to synthesize these valuable compounds. These methods often involve the condensation of a pyrazole-based starting material with various aldehydes and a nitrogen source like urea or thiourea.[5][6][7] The use of catalysts and environmentally benign solvents is also a key area of advancement in the synthesis of these derivatives.[5]
Comparative Data of One-Pot Synthesis Methods
The following table summarizes quantitative data from various one-pot synthetic methods for pyrazolo[3,4-d]pyrimidine derivatives, allowing for easy comparison of their efficiencies.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Ref. |
| Method A: POCl₃-mediated cyclization | 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Lower aliphatic acids | POCl₃ | - | Not Specified | Reflux | Good | [8] |
| Method B: Multicomponent reaction with P(4-VPH)HSO₄ | Aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea | P(4-VPH)HSO₄ | Glycerol | 0.5 - 1 | 100 | 85 - 95 | [5] |
| Method C: Acid-catalyzed condensation with Urea/Thiourea | 3-Methyl-1,4-dihydropyrazol-5-one, Substituted aromatic aldehyde, Urea/Thiourea | Conc. HCl | Acetonitrile | Not Specified | Reflux | Satisfactory | [6][7] |
| Method D: PBr₃-mediated Vilsmeier reaction and heterocyclization | 5-Aminopyrazoles, N,N-substituted amides | PBr₃, Hexamethyldisilazane | - | Not Specified | Not Specified | Suitable | [9] |
Experimental Protocols
Method B: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives[5]
This protocol describes an environmentally benign and efficient procedure for the synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives using a recoverable catalyst.
Materials:
-
Aryl-aldehyde (1 mmol)
-
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol)
-
Urea (1.5 mmol)
-
Poly(4-vinylpyridinium) hydrogen sulfate [P(4-VPH)HSO₄] (0.02 g)
-
Glycerol (5 mL)
Procedure:
-
A mixture of the aryl-aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, urea, and P(4-VPH)HSO₄ in glycerol is heated at 100 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the resulting solid product is collected by filtration.
-
The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidine-6-one derivative.
-
The catalyst can be recovered from the aqueous filtrate and reused.
Method C: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives using Concentrated HCl[6][7]
This protocol details a straightforward one-pot synthesis using a strong acid catalyst.
Materials:
-
3-Methyl-1,4-dihydropyrazol-5-one (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Acetonitrile
-
Concentrated HCl
Procedure:
-
A mixture of 3-methyl-1,4-dihydropyrazol-5-one, the substituted aromatic aldehyde, and urea (or thiourea) is prepared in acetonitrile.
-
A catalytic amount of concentrated HCl is added to the mixture.
-
The reaction mixture is refluxed, and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the solvent is evaporated.
-
The residue is washed with water and then recrystallized from a suitable solvent to yield the pure product.
Visualizations
Caption: Workflow for Method B: One-Pot Multicomponent Synthesis.
Caption: Workflow for Method C: Acid-Catalyzed One-Pot Synthesis.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives represent a class of small molecules with significant potential as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, acting as an ATP-competitive inhibitor for a variety of kinases.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its analogs as kinase inhibitors, with a focus on their effects on key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Breast Tumor Kinase (BRK/PTK6).
Target Kinases and In Vitro Efficacy
While this compound serves as a core scaffold, its derivatives have been synthesized and evaluated for inhibitory activity against several important protein kinases. The following tables summarize the reported in vitro efficacy (IC50 values) of various pyrazolo[3,4-d]pyrimidine derivatives against EGFR, Src family kinases, and BRK/PTK6.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound ID | Modification on Core Scaffold | Target Kinase | IC50 (µM) | Reference |
| Compound 12b | Complex side chain | EGFR (wild-type) | 0.016 | [2] |
| Compound 12b | Complex side chain | EGFR (T790M mutant) | 0.236 | [2] |
| Compound 4 | Imidazole derivative | EGFR | 0.054 | [3][4][5][6] |
| Compound 15 | Cyano derivative | EGFR | 0.135 | [3][4][5][6] |
| Compound 16 | Imidazole derivative | EGFR | 0.034 | [3][4][5][6] |
| Erlotinib (Reference) | - | EGFR (wild-type) | 0.006 | [2] |
| Erlotinib (Reference) | - | EGFR (T790M mutant) | 0.563 | [2] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases
| Compound ID | Modification on Core Scaffold | Target Kinase | IC50 (µM) | Reference |
| Compound 6e | Substituted pyrazolo[3,4-d]pyrimidine | Src | 5.6 | [1] |
| Compound 10c | Substituted pyrazolo[3,4-d]pyrimidine | Src | 5.1 | [1] |
| SI306 | Substituted pyrazolo[3,4-d]pyrimidine | Src | 11.2 (GIN8 cells) | [7] |
| SI306 | Substituted pyrazolo[3,4-d]pyrimidine | Src | 7.7 (GIN28 cells) | [7] |
| SI306 | Substituted pyrazolo[3,4-d]pyrimidine | Src | 7.2 (GCE28 cells) | [7] |
| SI388 | 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Src | Ki = 0.423 | [8] |
| PP2 (Reference) | 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine | Src | Not specified | [9] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against BRK/PTK6
| Compound ID | Modification on Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 51 | para-Fluorine substitution on phenolic system | BRK | 3.37 | [10] |
| Tilfrinib (4f) (Reference) | - | BRK | Not specified | [10] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the efficacy of this compound derivatives as kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 values of test compounds against target kinases.[11][12][13][14]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase (e.g., EGFR, Src, BRK/PTK6)
-
Substrate for the target kinase
-
ATP
-
Kinase buffer (specific to the target kinase)
-
Test compound (this compound derivative) dissolved in DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 0.5 µL of the test compound dilution or DMSO (for the control).
-
Add 2 µL of a solution containing the target kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated to the activity of the kinase.[15] Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of the test compounds on the viability and proliferation of cancer cell lines.[16][17][18]
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, MDA-MB-231 for BRK/PTK6)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells from all other wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Protocol 3: Western Blot Analysis of Target Kinase Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of a target kinase and its downstream effectors in response to inhibitor treatment.[19][20][21][22]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target kinase and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein signal to the total protein signal.
Caption: Step-by-step workflow for Western blot analysis.
Signaling Pathways
The following diagrams illustrate the signaling pathways involving EGFR, Src, and BRK/PTK6, which are potential targets of this compound derivatives.
EGFR Signaling Pathway
EGFR activation by its ligands (e.g., EGF) leads to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[9][23][24][25][26]
Caption: Simplified EGFR signaling pathway.
Src Family Kinase Signaling Pathway
Src kinases are key regulators of various cellular processes, including cell adhesion, migration, and proliferation. They are often activated by receptor tyrosine kinases (RTKs) and integrins and, in turn, activate downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[27][28][29][30][31]
Caption: Overview of the Src signaling pathway.
BRK/PTK6 Signaling Pathway
BRK/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and other epithelial tumors.[10][32] It is implicated in promoting cell proliferation, survival, and migration, often through interaction with and modulation of ErbB receptor signaling.[33][34][35][36]
Caption: Key components of the BRK/PTK6 signaling pathway.
Conclusion
The this compound scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the therapeutic potential of these compounds in oncology and other diseases driven by aberrant kinase activity. Further optimization of this scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 31. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 32. Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Building a better understanding of the intracellular tyrosine kinase PTK6 – BRK by BRK - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Reactome | Signaling by PTK6 [reactome.org]
- 35. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Application Notes: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Anticancer Drug Discovery
Introduction
3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives represent a promising class of heterocyclic compounds in the field of anticancer drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to the purine ring system of adenine, a key component of ATP. This similarity allows these compounds to act as competitive inhibitors of various ATP-binding proteins, particularly kinases, which play crucial roles in cancer cell proliferation, survival, and metastasis.[1][2] This document provides an overview of the applications of these compounds, their mechanism of action, and detailed protocols for their synthesis and biological evaluation.
Mechanism of Action
Derivatives of this compound have been shown to exert their anticancer effects through the inhibition of several key signaling pathways implicated in tumorigenesis. These compounds often function as multi-targeted kinase inhibitors, enhancing their therapeutic potential and potentially overcoming drug resistance.[3]
Key molecular targets include:
-
Epidermal Growth Factor Receptor (EGFR): Many pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent inhibitors of both wild-type and mutant forms of EGFR.[1] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.
-
Src and Abl Tyrosine Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and migration. Inhibition of Src and Abl kinases by pyrazolo[3,4-d]pyrimidine derivatives has shown significant antitumor activity.[4]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain pyrazolo[3,4-d]pyrimidine compounds have demonstrated inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis.[4][5]
-
Dihydrofolate Reductase (DHFR): Some derivatives have been designed to target DHFR, an enzyme crucial for nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and leads to cancer cell death.[6]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines and protein kinases.
Table 1: In Vitro Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 (Breast) | 11 | [7][8][9] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [4] |
| 1a | A549 (Lung) | 2.24 | [10] |
| 1d | MCF-7 (Breast) | 1.74 | [10] |
| 12b | A549 (Lung) | 8.21 | [1] |
| 12b | HCT-116 (Colon) | 19.56 | [1] |
| 7f | MCF-7 (Breast) | Not specified, but most active | [6] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 13an | Src | 0.003 | [3] |
| 13an | KDR | 0.032 | [3] |
| 12b | EGFRWT | 0.016 | [1] |
| 12b | EGFRT790M | 0.236 | [1] |
| 5i | EGFRWT | 0.3 | [11] |
| 5i | VEGFR2 | 7.60 | [11] |
| 7f | DHFR | Not specified, but marked inhibition | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a common synthetic route for generating a variety of pyrazolo[3,4-d]pyrimidine derivatives.
1. Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (2):
- Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1) is hydrolyzed using a basic solution (e.g., alcoholic NaOH).[9]
- The reaction mixture is typically heated under reflux for a specified period.
- Acidification of the reaction mixture yields the carboxylic acid product.
2. Synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][7][8]oxazin-4-one (3):
- The carboxylic acid (2) is heated with acetic anhydride.[7][8][9]
- This cyclization step forms the oxazinone ring.
3. Synthesis of 4-substituted-pyrazolo[3,4-d]pyrimidin-4-ones:
- The oxazinone (3) is reacted with various nucleophiles such as hydroxylamine hydrochloride, urea, thiourea, or aromatic amines to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones.[7][8][9]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.
1. Cell Seeding:
- Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
- The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
- The cells are treated with the compounds for a specified duration (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to untreated control cells.
- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol 3: Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of the compounds against specific protein kinases.
1. Assay Setup:
- The assay is typically performed in a 96-well plate format.
- Each well contains the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.
2. Kinase Reaction:
- The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.
3. Detection:
- The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
- Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
- Antibody-based assays (e.g., ELISA): Using a specific antibody that recognizes the phosphorylated substrate.
- Luminescence-based assays: Using a system where kinase activity is coupled to a light-emitting reaction.
4. Data Analysis:
- The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Inhibition of key cancer-related signaling pathways by pyrazolopyrimidine derivatives.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of pharmacologically active compounds. Its structural similarity to adenine allows for its derivatives to act as competitive inhibitors for a variety of ATP-binding proteins, particularly kinases.[1] This has led to the development of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of exemplary derivatives of this scaffold in common cell-based assays.
Featured Compounds and Their Biological Activities
Several derivatives of this compound have been extensively studied. Here, we focus on a selection of these compounds to illustrate their diverse applications.
-
Src Kinase Inhibitors (e.g., SI388): These compounds are investigated for their anti-cancer properties, particularly in tumors with high Src activity like glioblastoma.[2][3][4] They are evaluated for their ability to inhibit cell proliferation, induce apoptosis, and halt the cell cycle.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Derivatives have been synthesized to target both wild-type and mutant forms of EGFR, which are crucial drivers in various cancers, including lung and colon cancer.[5][6]
-
Nrf2 Activators (e.g., KKC080096): Certain derivatives can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. These compounds are explored for their neuroprotective and anti-inflammatory effects.[7]
-
Multi-Kinase Inhibitors: Some derivatives exhibit inhibitory activity against a range of kinases, including KDR and those involved in the MAPK signaling pathway, making them promising candidates for treating complex diseases like triple-negative breast cancer.
Data Presentation: Quantitative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the quantitative data for representative derivatives in various cell-based assays.
Table 1: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12b | EGFR | A549 (Lung) | MTT | 8.21 | [5] |
| 12b | EGFR | HCT-116 (Colon) | MTT | 19.56 | [5] |
| 13an | Src, KDR | TNBC cells | Not Specified | Potent | [8] |
| 14 | CDK2 | HCT-116 (Colon) | Not Specified | 0.006 | [9] |
| 15 | EGFR | MDA-MB-468 | Not Specified | 0.267 | [6] |
| SI388 | Src | GBMSC83 (Glioblastoma) | Neurosphere Assay | 1 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| 12b | EGFR (wild-type) | Kinase-Glo | 0.016 | [5] |
| 12b | EGFR (T790M mutant) | Kinase-Glo | 0.236 | [5] |
| 13an | Src | Not Specified | 0.003 | [8] |
| 13an | KDR | Not Specified | 0.032 | [8] |
| 14 | CDK2/cyclin A2 | Not Specified | 0.057 | [9] |
| 16 | EGFR | Kinase-Glo | 0.034 | [6] |
Table 3: Effects on Cell Cycle and Apoptosis
| Compound ID | Cell Line | Effect | Assay Type | Details | Reference |
| 12b | A549 | Cell Cycle Arrest | Flow Cytometry | Increase in S and G2/M phases | [5] |
| 14 | HCT-116 | Apoptosis Induction | Flow Cytometry | 41.55% apoptotic cells | [9] |
| 14 | HCT-116 | Cell Cycle Arrest | Flow Cytometry | Arrest at G0-G1 phase | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these compounds and a general workflow for their evaluation in cell-based assays.
Caption: General workflow for screening and characterizing pyrazolopyrimidine derivatives.
Caption: Inhibition of the Src signaling pathway by pyrazolopyrimidine derivatives.
Caption: Activation of the Nrf2 antioxidant pathway by pyrazolopyrimidine derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells is quantified.[10][11][12]
Materials:
-
This compound derivative (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[1][6]
Materials:
-
Recombinant kinase (e.g., Src, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well plates (white, flat-bottom)
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.[1]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.[1]
-
Kinase Reaction: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature.[8] Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. Incubate for a predetermined period (e.g., 30-60 minutes) at a controlled temperature.[8]
-
Signal Detection: Stop the reaction and detect the amount of remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.[1]
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the pyrazolopyrimidine derivative for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[16]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[16] Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[16]
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[17][18]
Materials:
-
Cells treated with the test compound
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the test compound for the desired duration (e.g., 24, 48, or 72 hours).[17]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[17]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Nrf2 Activation Assay (Western Blot)
This protocol is used to determine the activation of the Nrf2 pathway by assessing the nuclear translocation of Nrf2 and the expression of its downstream target proteins.[19][20]
Materials:
-
Cells treated with the test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for various time points. For nuclear translocation, separate nuclear and cytoplasmic fractions using a commercial kit. For total protein expression, lyse the cells in RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[19] Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates). An increase in nuclear Nrf2 and the expression of HO-1 and NQO1 indicates pathway activation.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. SRC Tyrosine Kinase Inhibitor and X-rays Combined Effect on Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting SRC in glioblastoma tumors and brain metastases: rationale and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 7. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine In Vitro Use
For: Researchers, scientists, and drug development professionals.
Introduction
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a foundational chemical scaffold for a broad class of biologically active molecules. As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, enabling it to mimic ATP and effectively interact with the hinge region of kinase active sites.[1][2] This structural feature has led to the development of numerous derivatives that function as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3] Consequently, compounds based on this scaffold, including derivatives of this compound, are extensively evaluated in vitro for their potential as therapeutic agents.
These application notes provide a comprehensive overview of standard in vitro protocols to characterize the biological activity of this compound and its analogs. The described methodologies cover enzymatic assays to determine kinase inhibition, cellular assays to assess effects on cell viability and proliferation, and techniques to elucidate the mechanism of action through apoptosis and signaling pathway analysis.
Data Presentation: In Vitro Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize representative quantitative data for various pyrazolo[3,4-d]pyrimidine derivatives, illustrating their potent inhibitory activities against different protein kinases and cancer cell lines. This data provides a comparative context for the evaluation of new analogs based on the this compound scaffold.
Table 1: Enzymatic Inhibition of Various Kinases by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative 14 | CDK2/cyclin A | 57 | [1] |
| Derivative 13 | CDK2/cyclin A | 81 | [1] |
| Derivative 15 | CDK2/cyclin A | 119 | [1] |
| Compound 1c | Haspin | 66 | [4] |
| Compound 2c | Haspin | 62 | [4] |
| Compound 3a | Haspin | 167 | [4] |
| Compound 11 | BTK | 7.95 | [2] |
| Compound 12 | BTK | 4.2 | [2] |
| Compound 13 | BTK | 11.1 | [2] |
| Compound 16 | EGFR | 34 | [5] |
| Compound 4 | EGFR | 54 | [5] |
| Compound 15 | EGFR | 135 | [5] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 14 | HCT-116 | Colorectal Carcinoma | 0.006 | [1] |
| Derivative 15 | HCT-116 | Colorectal Carcinoma | 0.007 | [1] |
| Derivative 14 | MCF-7 | Breast Cancer | 0.045 | [1] |
| Derivative 15 | MCF-7 | Breast Cancer | 0.046 | [1] |
| Derivative 14 | HepG-2 | Hepatocellular Carcinoma | 0.048 | [1] |
| Derivative 15 | HepG-2 | Hepatocellular Carcinoma | 0.048 | [1] |
| SI306 | GIN8 | Glioblastoma | 11.2 | [6] |
| SI306 | GIN28 | Glioblastoma | 7.7 | [6] |
| SI306 | GCE28 | Glioblastoma | 7.2 | [6] |
| Compound 15 | Various | 60 Cell Line Panel | 0.018 - 9.98 | [5] |
| Compound 16 | Various | 60 Cell Line Panel | 0.018 - 9.98 | [5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Principle: The kinase reaction depletes ATP in the reaction mixture. After the kinase reaction, a reagent is added to stop the reaction and measure the remaining ATP. The amount of light (luminescence) generated is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (specific to the kinase)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
Kinase-Glo® Plus Luminescence Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes).[1]
-
ATP Detection:
-
Add 5 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10-40 minutes to allow the luminescent signal to stabilize.[1]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability and Proliferation Assay (MTT/XTT)
This protocol outlines the use of MTT or XTT assays to assess the effect of a test compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. Alternatively, XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) is reduced to a water-soluble orange formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[8]
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[1]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
-
MTT/XTT Addition and Incubation:
-
For MTT: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
For XTT: Prepare the XTT working solution by mixing the XTT reagent and activator. Add 50 µL of the working solution to each well and incubate for 2-4 hours at 37°C.[7]
-
-
Solubilization (MTT Assay only):
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by a test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can penetrate late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10][11]
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells) in culture flasks or plates.
-
Treat cells with the test compound at various concentrations (e.g., at its IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.
-
Combine the floating and adherent cells and wash them twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[12]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Use the flow cytometry software to gate the cell populations and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in treated samples to the control.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of a test compound on the phosphorylation status of key proteins within a specific signaling pathway (e.g., MAPK, PI3K/AKT).
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated (activated) or total forms of a protein, one can determine if a compound inhibits a signaling pathway.[13]
Materials:
-
Cancer cell line
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-STAT3, 1:1000 dilution) overnight at 4°C.[14]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: General kinase signaling pathway inhibited by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Experimental workflow for in vitro characterization of pyrazolo[3,4-d]pyrimidines.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a versatile precursor for the development of novel bioactive compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of various therapeutic agents, including kinase and dihydrofolate reductase (DHFR) inhibitors. This document outlines key synthetic transformations, detailed experimental protocols, and the biological significance of the resulting derivatives.
Introduction
This compound is a purine analogue that serves as an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. Its structural similarity to adenine allows for the design of molecules that can interact with the ATP-binding sites of various enzymes, particularly kinases.[1][2] Modifications at the N1, C3, and C4 positions of the pyrazolo[3,4-d]pyrimidine core have led to the discovery of potent inhibitors of key signaling proteins implicated in cancer and other diseases.
Synthetic Applications and Protocols
The primary amino group and the reactive nitrogen atoms on the pyrazole ring of this compound offer multiple avenues for chemical modification. Key synthetic strategies include N-alkylation, substitution at the C4-amino group, and functionalization of the pyrazole ring, often preceded by halogenation.
Synthesis of N-Alkylated Derivatives
N-alkylation of the pyrazole ring is a common strategy to modulate the physicochemical and pharmacological properties of pyrazolo[3,4-d]pyrimidine derivatives. The reaction of this compound with various alkylating agents in the presence of a base yields N1-substituted products.
Experimental Protocol: General Procedure for N-Alkylation
A procedure for N-alkylation of a similar pyrazolo[3,4-d]pyrimidine system involves the use of a base such as potassium carbonate in a polar aprotic solvent like DMF.[2]
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., methyl iodide, propargyl bromide, or phenacyl bromide) (1.1 eq) dropwise to the mixture.[2]
-
Continue stirring at room temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N-alkylated derivative.
Synthesis of Kinase Inhibitors via Suzuki Coupling
The synthesis of potent kinase inhibitors often involves the introduction of aryl or heteroaryl moieties to the pyrazolo[3,4-d]pyrimidine scaffold. This is commonly achieved through a Suzuki cross-coupling reaction. The protocol first requires iodination of the pyrazole ring, followed by the palladium-catalyzed coupling with a suitable boronic acid.
Experimental Protocol: Iodination of the Pyrazole Ring
-
To a solution of this compound (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at 60 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Experimental Protocol: Suzuki Cross-Coupling
A general procedure for Suzuki coupling with a similar iodo-pyrazolopyrimidine derivative is as follows:
-
In a reaction vessel, combine 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃) (2.0 eq).
-
Add a mixture of a suitable solvent system, such as dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
Pyrazolo[3,4-d]pyrimidines can serve as isosteres for the pteridine ring in classical antifolates like methotrexate, leading to potent DHFR inhibitors.[3][4] The synthesis involves coupling the 4-amino group with a benzoic acid derivative, followed by the addition of an amino acid moiety.
Experimental Protocol: Synthesis of a DHFR Inhibitor Precursor
This protocol is adapted from the synthesis of similar pyrazolo[3,4-d]pyrimidine-based DHFR inhibitors.[3]
-
A mixture of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (prepared from 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) (1.0 eq) and 4-aminobenzoic acid (1.1 eq) in isopropanol is heated under reflux for 16-18 hours.
-
After cooling, the precipitate is filtered, washed with hot ethanol, and dried to give 4-((3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid.
Experimental Protocol: Coupling with Amino Acids
-
The benzoic acid precursor (1.0 eq) is reacted with thionyl chloride in the presence of 1H-benzotriazole to form an active N-acyl benzotriazole intermediate.
-
This intermediate is then condensed with a desired amino acid (1.2 eq) in acetonitrile with triethylamine as a base, heating at 70 °C to yield the final N-acyl amino acid conjugate.[3]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 12b | A549 (Lung Carcinoma) | 8.21 | [5] |
| 12b | HCT-116 (Colon Carcinoma) | 19.56 | [5] |
| 7f | MCF-7 (Breast Cancer) | - | [4] |
| 10e | MCF-7 (Breast Cancer) | - | [6] |
Note: Specific IC₅₀ values for compounds 7f and 10e against MCF-7 were not provided in the abstract, but they were highlighted as highly potent.
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 12b | EGFR (Wild Type) | 0.016 | [5] |
| 12b | EGFR (T790M Mutant) | 0.236 | [5] |
Table 3: DHFR Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | DHFR Inhibition IC₅₀ (µM) | Reference |
| 7e | 1.83 | [3] |
| Methotrexate | 5.57 | [3] |
Mandatory Visualizations
Synthetic Workflow for Kinase Inhibitors
Caption: Synthetic pathway for novel kinase inhibitors.
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and inhibition point.
Signaling Pathway: DHFR Inhibition in Folate Metabolism
Caption: DHFR's role in folate metabolism and its inhibition.
References
- 1. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TalkMED AI Paper-TAP [tap.talkmed.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the Amino Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to adenine, a key component of nucleic acids. This structural similarity allows derivatives of this scaffold to act as ATP-competitive inhibitors for a variety of protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1] Derivatization at the 4-amino group provides a crucial handle for modifying the parent molecule's physicochemical properties, target affinity, and selectivity. This document provides detailed application notes and experimental protocols for the derivatization of this compound at the amino group, focusing on N-acylation, N-alkylation, and Schiff base formation.
Applications in Drug Discovery
Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in cancer progression, such as Src kinase and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and migration.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. Its activation leads to the stimulation of multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, which promote tumorigenesis.[2][5][6] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors, demonstrating antiproliferative and pro-apoptotic effects in cancer cell lines.[2][3]
-
EGFR Inhibition: The EGFR signaling pathway plays a critical role in regulating cell growth and differentiation.[7][8] Dysregulation of this pathway is a common feature in many epithelial cancers.[7] N-substituted pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors, showing promising anti-proliferative activity against cancer cells.[4]
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
-
Purification of products should be performed using appropriate techniques such as column chromatography or recrystallization.
-
The structure of all synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 1: Synthesis of N-Acyl Derivatives via Acylation of the Amino Group
Direct acylation of the 4-amino group can be achieved using acyl chlorides or anhydrides in the presence of a base.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine or dimethylformamide (DMF) at 0 °C, add the desired acyl chloride or anhydride (1.1-1.5 eq) dropwise.
-
If using DMF as a solvent, add a non-nucleophilic base such as triethylamine (TEA) (1.5-2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data for N-Acylation (Representative Examples)
| Entry | Acylating Agent | Solvent | Base | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl Chloride | Pyridine | - | 6 | 85 | Hypothetical |
| 2 | Acetic Anhydride | DMF | TEA | 4 | 92 | Hypothetical |
Protocol 2: Synthesis of N-Alkyl Derivatives via Alkylation of the Amino Group
Direct alkylation of the 4-amino group can be challenging due to the potential for alkylation at the pyrazole nitrogen atoms. A more common and regioselective method involves the nucleophilic substitution of a 4-chloro precursor.
Part A: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
Workflow for Chlorination
Caption: Synthesis of the 4-chloro intermediate.
Detailed Methodology:
-
A mixture of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (10-15 eq) is heated at reflux for 4-6 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide).
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 4-chloro intermediate.
Part B: Nucleophilic Substitution with Amines
Workflow for N-Alkylation
Caption: General workflow for N-alkylation via the 4-chloro intermediate.
Detailed Methodology:
-
To a solution of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF), add the desired primary or secondary amine (1.2-2.0 eq).
-
A base such as triethylamine or potassium carbonate may be added to scavenge the HCl formed during the reaction.
-
The reaction mixture is stirred at room temperature or heated to reflux for 2-24 hours, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for N-Alkylation (Representative Examples)
| Entry | Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Methylamine | THF | - | 5 | 20 | 71 | [9] |
| 2 | 4-Aminobenzoic acid | Isopropanol | - | 16-18 | Reflux | N/A | [10] |
Protocol 3: Synthesis of Schiff Bases
Schiff bases are readily formed by the condensation of the 4-amino group with an aldehyde or ketone, typically under acidic catalysis.
Workflow for Schiff Base Formation
Caption: General workflow for the synthesis of Schiff bases.
Detailed Methodology:
-
A mixture of this compound (1.0 eq), the appropriate aldehyde or ketone (1.1 eq), and a catalytic amount of glacial acetic acid in absolute ethanol is heated at reflux for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be recrystallized from a suitable solvent.
Quantitative Data for Schiff Base Derivatives (Antiviral Activity)
| Compound | R-group on Aldehyde | Inactivating Activity against TMV (EC₅₀, µg/mL) | Reference |
| 5y | 4-tert-butylphenyl | 70.3 | [11] |
| 5aa | 2,4-dichlorophenyl | 53.65 | [11] |
| Ribavirin | (Control) | 150.45 | [11] |
| Ningnanmycin | (Control) | 55.35 | [11] |
Signaling Pathway Inhibition
Derivatives of this compound are potent inhibitors of protein kinases, such as Src. The diagram below illustrates the canonical Src signaling pathway and the point of inhibition by these compounds.
Src Kinase Signaling Pathway
Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
This diagram illustrates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit Src kinase, thereby blocking its downstream signaling pathways and consequently inhibiting cancer cell proliferation, survival, and migration.[2][3][5]
Conclusion
The derivatization of this compound at the amino group is a versatile strategy for the development of novel kinase inhibitors. The protocols provided herein offer robust methods for the synthesis of N-acyl, N-alkyl, and Schiff base derivatives. The choice of derivatization strategy will depend on the desired physicochemical and pharmacological properties of the final compound. Further optimization of these derivatives holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The methodologies described herein are based on established analytical techniques for structurally related pyrazolopyrimidine compounds, ensuring robust and reliable quantification in various matrices.
Introduction
This compound is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to endogenous purines, leading to a wide range of biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development. These application notes provide protocols for two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical methods are detailed for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible, robust, and cost-effective method suitable for routine quality control and quantification in bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma or serum, crucial for pharmacokinetic and bioequivalence studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is adapted from validated procedures for the analysis of allopurinol, a structurally similar pyrazolopyrimidine.
Principle
The analyte is separated from potential impurities and excipients on a reverse-phase C18 column using an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocol
3.2.1. Apparatus and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid
-
Reference standard of this compound
3.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water, adjust the pH to 3.0 with phosphoric acid. Mix this buffer with acetonitrile in a ratio of 95:5 (v/v). Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a small amount of 0.1 N NaOH followed by dilution with the mobile phase).
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined (scan from 200-400 nm); likely around 250 nm |
| Run Time | Approximately 10 minutes |
3.2.4. System Suitability
Before sample analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and the tailing factor for the analyte peak is not more than 1.5.
3.2.5. Sample Preparation
-
Bulk Drug: Accurately weigh a quantity of the bulk drug powder, dissolve in the diluent to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose to a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the resulting solution before injection.
3.2.6. Data Analysis
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Hypothetical based on similar compounds)
The following table summarizes expected validation parameters for the HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for high-sensitivity quantification in biological matrices.
Principle
The analyte and an internal standard are extracted from the biological matrix using protein precipitation. Chromatographic separation is achieved on a C18 column with a gradient mobile phase. The analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocol
4.2.1. Apparatus and Materials
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Reference standards of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
4.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard and Internal Standard Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent (e.g., methanol).
-
Calibration and Quality Control (QC) Samples: Prepare by spiking blank biological matrix (e.g., plasma) with known amounts of the analyte and a constant amount of the internal standard.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of A (0.1% FA in Water) and B (0.1% FA in ACN) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined (e.g., m/z 150.1 -> [fragment ion])Internal Standard: To be determined |
| Collision Energy | To be optimized for each transition |
4.2.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | > 80% |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS Bioanalysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method choice and the research objective.
Application Notes and Protocols for the Purification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related analogs using chromatographic techniques. The pyrazolo[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1][2][3] Proper purification of these compounds is critical to ensure the removal of impurities such as starting materials, reagents, and by-products, which is essential for accurate biological evaluation and drug development.
Introduction to Chromatographic Purification
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. Both normal-phase and reverse-phase chromatography are commonly employed for the purification of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Normal-Phase Column Chromatography
Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase. This technique is effective for separating compounds with differing polarities.
Protocol:
-
Stationary Phase Preparation: A glass column is slurry-packed with a polar adsorbent, typically silica gel or Florisil (100-200 mesh), in a non-polar solvent (e.g., hexane or diethyl ether).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: A non-polar mobile phase, such as diethyl ether, is passed through the column to elute the compounds.[4] The polarity of the mobile phase can be gradually increased by adding a more polar solvent (e.g., ethyl acetate, methanol) to facilitate the elution of more polar compounds.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC employs a non-polar stationary phase and a polar mobile phase. It is a high-resolution technique suitable for both analytical and preparative separations.
Protocol:
-
Column: A reverse-phase HPLC column (e.g., Newcrom R1) is used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[5] An acid, such as phosphoric acid or formic acid (for Mass-Spec compatibility), is often added to improve peak shape.[5]
-
Sample Preparation: The crude sample is dissolved in the mobile phase or a compatible solvent.
-
Injection and Elution: The sample is injected into the HPLC system, and the components are separated on the column using an isocratic or gradient elution profile.
-
Detection: The separated compounds are detected using a UV detector at an appropriate wavelength.
-
Fraction Collection (for preparative HPLC): Fractions corresponding to the peak of the target compound are collected.
-
Solvent Evaporation: The solvent is removed from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the purified product.
Data Presentation
The following table summarizes chromatographic conditions used for the purification of various pyrazolo[3,4-d]pyrimidine derivatives as reported in the literature. This data can serve as a starting point for developing a purification method for this compound.
| Compound | Stationary Phase | Mobile Phase/Eluent | Technique | Reference |
| 4-chloro-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidine | Florisil (100-200 mesh) | Diethyl ether | Column Chromatography | [4] |
| N-(3-chlorophenyl)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Silica gel (0.06-0.200 mm) | Diethyl ether | Column Chromatography | [4] |
| 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | Newcrom R1 | Acetonitrile, water, and phosphoric acid | HPLC | [5] |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the purification of this compound by column chromatography and HPLC.
References
- 1. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine | SIELC Technologies [sielc.com]
Application Notes and Protocols for Biological Screening of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biological screening of pyrazolo[3,4-d]pyrimidine derivatives, a promising class of compounds with diverse therapeutic potential, particularly in oncology.
Introduction
Pyrazolo[3,4-d]pyrimidines are synthetic heterocyclic compounds that are structural analogs of endogenous purines. This structural similarity allows them to interact with a wide range of biological targets, particularly ATP-binding sites of protein kinases.[1][2][3] Consequently, they have been extensively investigated as inhibitors of various kinases implicated in cancer cell proliferation, survival, and migration, including Src family kinases, Abl kinase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4][5][6][7] This document outlines the experimental setup and detailed protocols for the initial biological screening of novel pyrazolo[3,4-d]pyrimidine compounds.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half maximal inhibitory concentration) or GI50 (half maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cell viability or growth, respectively.
Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1a | A549 | Lung Cancer | 2.24 | [8] |
| MCF-7 | Breast Cancer | 42.3 | [8] | |
| HepG2 | Liver Cancer | - | [8] | |
| PC-3 | Prostate Cancer | - | [8] | |
| 1d | MCF-7 | Breast Cancer | 1.74 | [8] |
| 7 | Caco-2 | Colorectal Cancer | 43.75 | [9] |
| A549 | Lung Cancer | 17.50 | [9] | |
| HT1080 | Fibrosarcoma | 73.08 | [9] | |
| Hela | Cervical Cancer | 68.75 | [9] | |
| 10e | MCF-7 | Breast Cancer | 11 | [4] |
| 8b | MCF-7 | Breast Cancer | 25 | [4] |
| 4 | MCF-7 | Breast Cancer | 49 | [4] |
| 7 | MCF-7 | Breast Cancer | 14 | [4] |
| 9 | MCF-7 | Breast Cancer | 84 | [4] |
| VIIa | 57 different cell lines | Various | 0.326 - 4.31 | [10] |
| 11 | MCF-7 | Breast Cancer | 3.60 (µg/mL) | [11] |
| 22 | A-549 | Lung Cancer | 4.80 (µg/mL) | [11] |
| S7 | Daoy | Medulloblastoma | 6.24 | [5] |
| S29 | Daoy | Medulloblastoma | 1.72 | [5] |
| SI163 | Daoy | Medulloblastoma | 3.5 | [5] |
| 7d | OVCAR-4 | Ovarian Cancer | 1.74 | [12] |
| ACHN | Renal Cancer | 5.53 | [12] | |
| NCI-H460 | Lung Cancer | 4.44 | [12] | |
| PP-31d | NCI-H460 | Lung Cancer | 2 | [13] |
| 24j | MCF-7 | Breast Cancer | 0.36 | [14] |
| BT474 | Breast Cancer | 1.35 | [14] | |
| MDA-MB-231 | Breast Cancer | 2.88 | [14] |
Table 2: Growth Inhibition (GI50) of Selected Pyrazolo[3,4-d]pyrimidines in the NCI-60 Cell Line Screen
| Compound | Cell Line Panel | GI50 Range (µM) | Reference |
| XVI | 9 subpanels | 1.17 - 18.40 | [15] |
| 15 | NCI-60 | 1.18 - 8.44 | [16] |
| 16 | NCI-60 | 0.018 - 9.98 | [16] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A primary step in screening pyrazolo[3,4-d]pyrimidine derivatives is to assess their effect on cancer cell viability. Tetrazolium reduction assays (MTT, MTS) are widely used for this purpose. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[17]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 3 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.[18] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[18]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19]
-
Formazan Formation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[17]
Materials:
-
Same as MTT assay, but with MTS solution (e.g., CellTiter 96® AQueous One Solution Reagent) instead of MTT.
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plates for the desired duration (24, 48, or 72 hours).[18]
-
MTS Addition: Add 20 µL of MTS solution to each well.[17]
-
Incubation: Incubate for 1-4 hours at 37°C.[17]
-
Absorbance Measurement: Record the absorbance at 490 nm.[17]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Kinase Inhibition Assays
To determine if the cytotoxic effects of the pyrazolo[3,4-d]pyrimidine derivatives are due to the inhibition of specific kinases, in vitro kinase activity assays are performed. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence and absence of the inhibitor.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl, EGFR, CDK2/cyclin A)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (often radiolabeled [γ-32P]ATP or in a system with ADP detection)
-
Kinase reaction buffer
-
Pyrazolo[3,4-d]pyrimidine compounds
-
Detection system (e.g., scintillation counter for radioactivity, luminescence plate reader for ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the pyrazolo[3,4-d]pyrimidine compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detection of Phosphorylation: Measure the amount of substrate phosphorylation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and quantifying the radioactivity. For luminescence-based assays like the ADP-Glo™ assay, the amount of ADP produced is measured, which is inversely proportional to the kinase activity.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assays
To investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry-based assays are commonly employed.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of PI by cells with compromised membranes.
Materials:
-
Cancer cell lines
-
Pyrazolo[3,4-d]pyrimidine compounds
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-d]pyrimidine compounds at concentrations around their IC50 values for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compounds.[21]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidines and a general workflow for their biological screening.
Caption: General workflow for the biological screening of pyrazolo[3,4-d]pyrimidines.
Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidines.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidines.
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by pyrazolo[3,4-d]pyrimidines.
References
- 1. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ju.edu.sa [ju.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. physiology.elte.hu [physiology.elte.hu]
- 20. benchchem.com [benchchem.com]
- 21. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic pathways for the preparation of this compound:
-
Route A: Cyclocondensation of an aminopyrazole with a one-carbon source. This is a widely used method that involves the reaction of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with a reagent like formamide or triethyl orthoformate. This approach builds the pyrimidine ring onto a pre-existing pyrazole core.
-
Route B: Amination of a 4-halopyrazolo[3,4-d]pyrimidine. This route involves the initial synthesis of a 4-chloro or 4-bromo derivative of the pyrazolopyrimidine ring system, followed by a nucleophilic substitution reaction with an amine source, typically ammonia or an ammonia equivalent.
Q2: What are the most frequently observed side products in the synthesis of this compound?
A2: The common side products are largely dependent on the synthetic route chosen.
-
For Route A (Cyclocondensation):
-
Dimroth Rearrangement Product: Formation of an isomeric pyrazolo[1,5-a]pyrimidine can occur, particularly under harsh reaction conditions.[1][2][3]
-
N-formyl Intermediate: Incomplete cyclization can lead to the isolation of the N-formyl derivative of the starting aminopyrazole.
-
Hydrolyzed Pyrimidinone: If water is present, the initially formed 4-aminopyrazolopyrimidine can hydrolyze to the corresponding 4-oxo derivative, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
-
For Route B (Amination):
-
Hydrolyzed Pyrimidinone: The 4-chloro intermediate is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, yielding 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Over-amination Products: If there are other reactive sites on the molecule, multiple amination reactions can occur.
-
Unreacted 4-chloro Intermediate: Incomplete amination will result in the presence of the starting halo-substituted pyrazolopyrimidine.
-
Q3: How can I minimize the formation of the Dimroth rearrangement product?
A3: The Dimroth rearrangement is often promoted by high temperatures and prolonged reaction times. To minimize its formation, it is advisable to:
-
Maintain the lowest effective reaction temperature.
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.
-
Consider using milder cyclization reagents if the rearrangement is a persistent issue.
Q4: My reaction is producing a significant amount of the hydrolyzed pyrimidinone. How can I prevent this?
A4: Hydrolysis is a common issue when water is present. To prevent the formation of the pyrimidinone side product:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
If using the amination route (Route B), carefully control the pH. Both strongly acidic and basic conditions can promote hydrolysis of the 4-chloro intermediate.
Troubleshooting Guides
Problem 1: Low yield of this compound in Cyclocondensation Reaction (Route A)
| Symptom | Possible Cause | Suggested Solution |
| Major spot on TLC/LC-MS corresponds to an isomer of the desired product. | Formation of the Dimroth rearrangement product. | - Lower the reaction temperature.- Reduce the reaction time.- Explore alternative, milder cyclization agents. |
| A significant amount of starting aminopyrazole remains unreacted. | Insufficient reaction time or temperature. | - Gradually increase the reaction temperature.- Extend the reaction time, monitoring carefully for side product formation. |
| A polar side product is observed, which is identified as the pyrimidinone. | Presence of water in the reaction mixture. | - Use freshly dried solvents and reagents.- Conduct the reaction under an inert atmosphere. |
| Isolation of a major intermediate that is not the final product. | Incomplete cyclization, leading to an N-formyl intermediate. | - Increase the reaction temperature or time to promote full cyclization. |
Problem 2: Incomplete Reaction or Multiple Products in Amination Reaction (Route B)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine remains. | Insufficient amination. | - Increase the concentration of the ammonia source.- Increase the reaction temperature or time.- Consider using a more reactive ammonia equivalent. |
| A major, more polar side product is identified as the pyrimidinone. | Hydrolysis of the 4-chloro intermediate. | - Ensure anhydrous conditions.- Neutralize any excess acid or base carefully during workup.- Optimize the reaction pH to minimize hydrolysis. |
| Multiple aminated products are observed. | Reaction at other sites on the molecule. | - This is less common for this specific molecule but if observed, consider using a protecting group strategy for other reactive sites. |
Experimental Protocols
Route A: Cyclocondensation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq).
-
Reagent Addition: Add an excess of formamide (used as both reagent and solvent).
-
Reaction: Heat the mixture to 150-180 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Route B: Amination of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Reaction Setup: In a sealed tube or pressure vessel, dissolve 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add a solution of ammonia in the same solvent (e.g., ethanolic ammonia) in excess.
-
Reaction: Seal the vessel and heat to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue and collect the solid product by filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. If necessary, purify further by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common side products and factors influencing their formation.
References
Technical Support Center: Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and am experiencing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the cyclization step to form the pyrazolo[3,4-d]pyrimidine core are a common challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is critical. Impurities can inhibit the reaction or lead to the formation of side products.
-
Recommendation: Ensure your starting material is of high purity. Recrystallize the aminopyrazole derivative if necessary and confirm its purity by melting point and spectroscopic methods (NMR, IR).
-
-
Reaction Conditions: The choice of cyclizing agent, solvent, temperature, and reaction time are crucial for a successful synthesis.
-
Recommendation:
-
Cyclizing Agent: Formamide is a commonly used and effective reagent for this transformation. Ensure it is dry and of high quality. Alternatively, a two-step approach using triethyl orthoformate followed by reaction with ammonia can be employed.
-
Temperature: The reaction often requires high temperatures, typically in the range of 150-190 °C when using formamide. Ensure your reaction setup can safely maintain the required temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.
-
-
-
Moisture and Air Sensitivity: The reactants and intermediates can be sensitive to moisture and air.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am having difficulty isolating the pure this compound. What are the likely side products and how can I improve the purification?
Answer: The formation of side products can complicate purification. Here are some potential side products and purification strategies:
-
Potential Side Products:
-
Unreacted Starting Material: Incomplete reaction will leave residual 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
-
Hydrolysis Products: If water is present in the reaction, the nitrile group of the starting material or the pyrimidine ring can undergo hydrolysis.
-
Polymeric Materials: High temperatures can sometimes lead to the formation of polymeric byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is often a suitable solvent for recrystallization.[1]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used. A gradient elution system, for example, with dichloromethane and methanol, can effectively separate the product from impurities.
-
Acid-Base Extraction: The basic nature of the amine group in the product can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by neutralizing the aqueous solution with a base.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. While not specific to the 3-methyl analog, they provide a useful reference for expected outcomes.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Aryl nitriles, Potassium t-butoxide | t-butanol | Reflux | 4-7 | 72-87 | Davoodnia et al. |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide | - | 190 | 8 | High | Hegazy et al. |
| 5-amino-pyrazole-4-carbonitrile derivatives | Triethylorthoformate, NH3 | Methanol | RT | 6 | 65-81 | Shawali et al. |
Experimental Protocols
Synthesis of this compound from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
This protocol is a representative procedure based on established methods for the synthesis of related pyrazolo[3,4-d]pyrimidines.
Materials:
-
5-amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Ethanol
-
Activated Charcoal
Procedure:
-
A mixture of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (10 mmol) and formamide (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 180-190 °C in an oil bath and maintained at this temperature for 4-6 hours.
-
The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
After completion of the reaction (disappearance of the starting material spot), the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-water (100 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from ethanol. Activated charcoal can be used to decolorize the solution if necessary.
-
The purified crystals of this compound are dried in a vacuum oven.
Mandatory Visualization
References
Technical Support Center: Purification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the Technical Support Center for the purification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most frequently reported purification method for pyrazolo[3,4-d]pyrimidine derivatives is recrystallization, often from ethanol or a mixture of ethanol and water.[1][2] For more challenging separations or to achieve very high purity, chromatographic techniques such as flash column chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophilic interaction liquid chromatography (HILIC) are employed.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
-
Positional isomers: Depending on the synthetic route, isomers of the pyrazolo[3,4-d]pyrimidine core may form.[3]
-
Byproducts from side reactions: The formation of intermediates that do not fully cyclize or undergo alternative cyclization pathways can lead to impurities.[1]
-
Solvent-related impurities: Residual solvents from the reaction or purification steps.
Q3: My purified this compound is colored. What could be the cause and how can I remove the color?
A3: Colored impurities often arise from the presence of highly conjugated byproducts or degradation products. These can sometimes be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, and subsequent filtration of the hot solution can yield a colorless filtrate from which the pure compound can be crystallized.
Q4: I am having difficulty dissolving my crude product for purification. What solvents are recommended?
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent was used).- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.- Try a different solvent or a solvent mixture. |
| Oiling Out (Product separates as a liquid) | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Lower the temperature at which the solution is saturated by adding a small amount of additional solvent.- Use a lower-boiling point solvent.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Poor Recovery of Product | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Ensure the filtration apparatus for hot filtration is pre-heated to prevent cooling and premature crystallization. |
| Crystals are Contaminated with Impurities | - The cooling process was too rapid, trapping impurities.- The crystals were not washed sufficiently after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Chromatography (HPLC/HILIC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH for an amine-containing compound. | - Reduce the amount of sample injected onto the column.- For reverse-phase HPLC, adjust the mobile phase pH to be at least 2 units away from the pKa of the amine to ensure it is in a single ionic state. |
| Poor Retention in Reverse-Phase HPLC | - The compound is too polar for the stationary phase.- The mobile phase is too strong (too much organic solvent). | - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).- Decrease the percentage of the organic component in the mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition. | - Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.- Prepare fresh mobile phase daily and ensure accurate mixing. |
| Co-elution of Impurities | - Insufficient resolution between the main peak and impurities. | - Optimize the mobile phase gradient to improve separation.- Try a different stationary phase with different selectivity (e.g., a phenyl-hexyl column instead of a C18 for RP-HPLC, or a diol column for HILIC). |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Reverse-Phase HPLC (Starting Conditions)
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude material in a minimal amount of the initial mobile phase or a compatible solvent like methanol.
Protocol 3: Purification by HILIC (Starting Conditions)
-
Column: Silica or Amide-based HILIC column, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: Start with 95% A, ramp to 60% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude material in the initial mobile phase.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-90% | Simple, cost-effective, scalable. | Can be time-consuming, may not remove all impurities, potential for low recovery. |
| Flash Chromatography | 95-99% | 70-95% | Faster than gravity chromatography, good for larger quantities. | Requires more solvent than HPLC, lower resolution. |
| RP-HPLC | >99% | 50-80% | High resolution, excellent for removing closely related impurities. | Limited loading capacity, requires specialized equipment, can be costly. |
| HILIC | >99% | 50-80% | Ideal for polar compounds that are poorly retained in RP-HPLC. | Can have longer equilibration times, sensitive to water content in the sample. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for HPLC/HILIC purification.
References
overcoming solubility issues of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Technical Support Center: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides troubleshooting solutions and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound and related pyrazolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous buffers?
A1: this compound possesses a planar, heterocyclic ring structure, which can lead to strong crystal lattice energy ("brick-dust" molecule) and relatively low polarity, limiting its interaction with water molecules.[1] Although the amine group offers some polarity, the overall molecule is hydrophobic, resulting in poor aqueous solubility.[2][3] This is a common characteristic of pyrazolo[3,4-d]pyrimidine derivatives, which often require formulation strategies to improve their bioavailability for in vitro and in vivo studies.[4][5][6]
Q2: What are the first steps to troubleshoot the dissolution of my compound?
A2: Start with the simplest methods before moving to more complex formulations. First, ensure your compound is of high purity and has been stored correctly, as impurities can affect solubility. Then, attempt dissolution using gentle heating and agitation (e.g., vortexing, sonication). If solubility remains low, the next logical steps are to try pH adjustment or the use of co-solvents.
Q3: How can pH adjustment improve the solubility of this compound?
A3: The molecule contains a basic amine group (-NH2) and nitrogen atoms within its heterocyclic rings.[7] In acidic conditions (lower pH), these basic sites can become protonated, forming a salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[8][9] A systematic pH-solubility profile is recommended to find the optimal pH where the compound is both soluble and stable. However, be aware that extreme pH values can cause compound degradation.
Q4: What co-solvents are effective for dissolving pyrazolopyrimidine derivatives?
A4: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.[10][11] For initial screening, common co-solvents are highly effective. While these compounds are readily soluble in DMSO, for biological assays it is crucial to keep the final concentration of the co-solvent low (typically <0.5%) to avoid toxicity.[2]
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400) [12]
Q5: When should I consider using cyclodextrins?
A5: Cyclodextrins are an excellent choice when simple pH adjustment or co-solvents are insufficient or incompatible with your experimental system.[13][14] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility.[15][16] Studies on related pyrazolo[3,4-d]pyrimidines have shown that 2-hydroxypropyl-β-cyclodextrin (HPβCD) can increase aqueous solubility by 100 to 1000-fold.[4]
Q6: What is a solid dispersion, and how can it enhance solubility?
A6: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[17][18][19] This technique enhances solubility by converting the crystalline drug into a higher-energy amorphous state, reducing particle size to a molecular level, and improving wettability.[8][20] Upon contact with an aqueous medium, the polymer dissolves, releasing the drug as fine, colloidal particles with a high surface area, which leads to faster dissolution.[19] This is a highly effective method for pyrazolo[3,4-d]pyrimidine derivatives.[2][3]
Q7: Are there other advanced strategies for preclinical or clinical development?
A7: Yes, for more advanced drug development, several other strategies can be employed:
-
Prodrug Synthesis : A hydrophilic moiety is chemically attached to the parent drug. This "prodrug" is more water-soluble and, after administration, is metabolized in vivo to release the active parent drug.[5][6]
-
Lipid-Based Formulations : For kinase inhibitors, which many pyrazolopyrimidines are, formulating the compound as a lipophilic salt or in a self-emulsifying drug delivery system (SEDDS) can significantly enhance oral absorption.[21][22][23]
-
Nanoparticle Formulation : Reducing particle size to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio, which boosts the dissolution rate according to the Noyes-Whitney equation.[1][24][25]
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility.
Quantitative Data Summary
The following table summarizes the potential efficacy of various solubility enhancement techniques applicable to pyrazolo[3,4-d]pyrimidine derivatives. Actual values will vary based on the specific derivative and experimental conditions.
| Technique | Typical Excipients/Agents | Expected Fold Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | HCl, Citric Acid, NaOH | 2 - 50x | Compound stability at the target pH must be confirmed.[26] |
| Co-solvents | DMSO, Ethanol, PEG 400 | 10 - 500x | Potential for solvent toxicity in biological assays.[11] |
| Cyclodextrins | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 100 - 1000x | Can alter drug permeability; potential for renal toxicity at high doses.[4][16] |
| Solid Dispersions | PVP, PVP-VA, Soluplus® | >1000x | Requires specific preparation methods; long-term stability of the amorphous form is critical.[2][3] |
Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment
This protocol determines the solubility of the compound at various pH values.
-
Prepare Buffers : Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Add Compound : Add an excess amount of this compound to 1 mL of each buffer in separate vials. Ensure solid is visible.
-
Equilibrate : Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Phases : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample and Dilute : Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase or solvent until the concentration is within the linear range of your analytical method.
-
Quantify : Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Data : Plot solubility (e.g., in µg/mL) versus pH to identify the optimal pH range.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method creates an amorphous solid dispersion of the compound in a hydrophilic polymer.
-
Select Polymer : Choose a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 (PVP K30), or Soluplus®).
-
Dissolve Components : Weigh the compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture). Ensure a clear solution is formed.
-
Evaporate Solvent : Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.
-
Dry the Dispersion : Further dry the film under a high vacuum for at least 24 hours to remove any residual solvent.
-
Collect and Process : Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.
-
Characterize : (Optional but recommended) Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
-
Assess Solubility : Evaluate the dissolution rate or solubility of the prepared solid dispersion powder compared to the crystalline drug.
Visualizations of Mechanisms and Workflows
Mechanism of Cyclodextrin Inclusion Complexation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin carrier.
Workflow for Solid Dispersion Preparation (Solvent Evaporation)
Caption: Key steps in the solvent evaporation method for solid dispersions.
References
- 1. mdpi.com [mdpi.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coastalchem.com [coastalchem.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemicaljournals.com [chemicaljournals.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. jddtonline.info [jddtonline.info]
- 19. scispace.com [scispace.com]
- 20. japer.in [japer.in]
- 21. pubs.acs.org [pubs.acs.org]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 25. ascendiacdmo.com [ascendiacdmo.com]
- 26. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
stability problems with 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at 2-8°C in a dark and dry place.[1]
Q2: What is the general solubility of this compound in common laboratory solvents?
A2: Like many pyrazolo[3,4-d]pyrimidine derivatives, this compound is expected to have poor aqueous solubility. It is generally more soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent this?
A3: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. It occurs when the compound, stable in a high-concentration organic solvent, is rapidly diluted into an aqueous medium where its solubility is much lower. To prevent this, try the following:
-
Lower the final concentration: Your target concentration may be above the compound's solubility limit in the aqueous buffer.
-
Modify the mixing procedure: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
Use a co-solvent: If your experimental system allows, a small percentage of a co-solvent might help maintain solubility.
Q4: How does pH likely affect the stability of this compound in solution?
A4: The stability of pyrazolo[3,4-d]pyrimidines can be pH-dependent. Hydrolysis can occur under acidic or basic conditions. To determine the optimal pH range for your experiments, it is recommended to perform a pH-rate profiling study.
Q5: Is this compound sensitive to light?
A5: As a general precaution for heterocyclic compounds, it is advisable to protect solutions from light, especially during long-term storage, to prevent potential photodegradation. Specific photostability studies are recommended to quantify this effect.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Symptom: Immediate or gradual appearance of cloudiness or solid particles after diluting a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Concentration Exceeds Solubility | Lower the final concentration of the compound in the aqueous solution. |
| Improper Mixing Technique | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| Low Temperature | Gently warm the aqueous buffer to room temperature or 37°C before adding the compound stock. |
| Buffer Composition | The ionic strength or specific components of your buffer may be affecting solubility. Consider testing different buffer systems. |
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental data between replicates or experiments.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Degradation | Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Store stock solutions at -20°C or -80°C. |
| Precipitation in Assay | Visually inspect your assay plates for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation. |
| Interaction with Assay Components | Some components of your assay medium (e.g., proteins) may interact with the compound. Consider performing control experiments to assess this. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general approach to assess the stability of this compound under stress conditions. The goal is to induce degradation to identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of the compound to a light source with a defined output (e.g., ICH option 1 or 2). Protect a control sample from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary.
-
Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2) to quantify the amount of the parent compound remaining and to detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the active compound and detecting its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of a stability-indicating method is its ability to resolve the parent compound peak from all degradation product peaks.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from stability studies. Specific values for this compound should be determined experimentally.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | To be determined |
| PBS (pH 7.4) | To be determined |
| DMSO | To be determined |
| Ethanol | To be determined |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | To be determined | To be determined |
| 0.1 M NaOH | 24 hours | 60°C | To be determined | To be determined |
| 3% H₂O₂ | 24 hours | Room Temp | To be determined | To be determined |
| Dry Heat | 48 hours | 80°C | To be determined | To be determined |
| Photolysis | 1.2 million lux hours | Room Temp | To be determined | To be determined |
Visualizations
Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine derivatives are known to be inhibitors of protein kinases. A common target for this class of compounds is the Src family of non-receptor tyrosine kinases, which are involved in various cellular processes like proliferation, differentiation, and migration. The diagram below illustrates a simplified Src signaling pathway.
References
Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[3,4-d]pyrimidines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of pyrazolo[3,4-d]pyrimidines.
| Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | - Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Microwave Irradiation: Consider using microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields.[1][2][3] |
| Poor quality of starting materials. | - Purify Starting Materials: Ensure the purity of the precursor aminopyrazole and other reactants. Recrystallization or column chromatography of the starting materials may be necessary.[4][5] | |
| Inappropriate solvent. | - Solvent Selection: The choice of solvent is critical. High-boiling point solvents like formamide or DMF are often used for conventional heating methods.[4][6] Ensure the solvent is anhydrous, as water can interfere with the reaction. | |
| Catalyst inefficiency. | - Catalyst Choice: For certain reactions, a catalyst may be necessary. For microwave-assisted synthesis, solid acid catalysts like phosphotungstic acid have been shown to be effective.[4] For some multi-component reactions, tBuOK can increase the efficiency.[2] | |
| Formation of Side Products/Impurities | Incorrect reaction temperature. | - Temperature Control: Overheating can lead to the formation of undesired side products. A temperature gradient study can help identify the optimal temperature for the reaction.[4] |
| Presence of moisture. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture. | |
| Regioisomer formation. | - Strategic Synthesis Design: The choice of starting materials and reaction conditions can influence regioselectivity. Careful review of literature for similar structures is recommended.[5] | |
| Poor Solubility of Products | Inherent properties of the pyrazolo[3,4-d]pyrimidine core. | - Prodrug Approach: To improve aqueous solubility for biological assays, a prodrug strategy can be employed by introducing solubilizing moieties like an N-methylpiperazino group linked by an O-alkyl carbamate chain.[7] |
| Difficulty in purification. | - Column Chromatography Optimization: A systematic approach to selecting the eluent for column chromatography is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).[5] | |
| Difficulty in Product Purification | Co-eluting byproducts. | - Recrystallization: If column chromatography is insufficient, recrystallization from a suitable solvent can be an effective purification method.[6] |
| Product polarity. | - Stationary Phase: While silica gel is common, for highly polar compounds, other stationary phases like alumina or reverse-phase silica may be more effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines?
A1: Common precursors include substituted 5-aminopyrazoles, such as 5-amino-1H-pyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylates.[1][6][8] The pyrimidine ring is then typically formed by reacting the aminopyrazole with a one-carbon source like formic acid, formamide, or orthoformates.[1][6]
Q2: What is the advantage of using microwave-assisted synthesis over conventional heating?
A2: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times, often improved yields, and milder reaction conditions.[2][3] This method can also lead to cleaner reactions with fewer side products.
Q3: How can I confirm the structure of my synthesized pyrazolo[3,4-d]pyrimidine?
A3: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes Fourier-Transform Infrared (FT-IR) spectroscopy.[1][3][6] In some cases, X-ray crystallography can be used for unambiguous structure determination.[6]
Q4: My pyrazolo[3,4-d]pyrimidine product has low aqueous solubility, which is problematic for biological assays. What can I do?
A4: Low aqueous solubility is a known challenge for this class of compounds.[7] A common strategy to overcome this is the synthesis of more soluble prodrugs. This involves chemically modifying the parent compound with a solubilizing group that is cleaved in vivo to release the active drug.[7]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety practices should always be followed. Some reagents used in the synthesis, such as phosphorus oxychloride (POCl₃), are highly corrosive and moisture-sensitive, and should be handled with extreme care in a well-ventilated fume hood.[9] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | 6 - 12 hours | 54% - 65% | [10] |
| Microwave Irradiation | 8 - 29 minutes | 69% - 82% | [10] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Common Solvents and Reagents for Cyclization
| Reagent for Pyrimidine Ring Formation | Solvent | Typical Conditions | Reference |
| Formic Acid | None (used as solvent) | Reflux for 7 hours | [6] |
| Formamide | None (used as solvent) | Heating at 190°C for 8 hours | [9] |
| Trimethyl Orthoformate and Primary Amine | Acetonitrile | Microwave irradiation | [1][3] |
| Urea/Thiourea | Acetonitrile | Microwave irradiation | [3] |
Experimental Protocols
General Procedure for Microwave-Assisted Three-Component Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones
This protocol is adapted from a method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.[1]
-
To a microwave process vial, add methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and the desired primary amine (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired pyrazolo[3,4-d]pyrimidin-4-one.
-
Characterize the final product using NMR and mass spectrometry.
General Procedure for Synthesis via Cyclization with Formic Acid
This protocol is based on the synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.[6]
-
Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).
-
Reflux the solution for 7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration.
-
Dry the solid and recrystallize it from ethanol to yield the pure product.
-
Confirm the structure of the product by spectroscopic methods.
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of pyrazolo[3,4-d]pyrimidines.
Caption: A troubleshooting decision tree for addressing low yields in pyrazolo[3,4-d]pyrimidine synthesis.
Caption: Inhibition of key signaling pathways in cancer by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
avoiding impurities in the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and avoid impurities in the synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound is the cyclocondensation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with formamide. This one-pot reaction is favored for its operational simplicity and generally good yields.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: To ensure high purity of the final product, it is crucial to control the following parameters:
-
Purity of Starting Materials: The purity of the initial 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is paramount. Impurities in the starting material can lead to the formation of side products that may be difficult to remove.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of formamide (around 190-210°C). Insufficient temperature may lead to incomplete reaction, while excessively high temperatures can cause degradation of the product and the formation of polymeric materials.
-
Reaction Time: Adequate reaction time is necessary to ensure complete cyclization. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture Control: The reaction should be conducted under anhydrous conditions, as the presence of water can lead to the hydrolysis of the nitrile group in the starting material or the amine group in the final product, resulting in undesired byproducts.
Q3: What are the most common impurities observed in the synthesis of this compound?
A3: The primary impurities can include:
-
Unreacted 5-amino-3-methyl-1H-pyrazole-4-carbonitrile: This is often due to an incomplete reaction.
-
N'-(4-cyano-3-methyl-1H-pyrazol-5-yl)formimidamide: This is an intermediate of the reaction that may persist if the cyclization is not complete.
-
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: This can form via hydrolysis of the 4-amino group, especially if water is present in the reaction mixture.
-
Polymeric byproducts: These can form at excessively high temperatures.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two. The choice of solvent will depend on the impurity profile. For more persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials. | Purify the 5-amino-3-methyl-1H-pyrazole-4-carbonitrile by recrystallization before use. |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion. | |
| Suboptimal reaction conditions. | Ensure the formamide is in large excess and the reaction is heated to the appropriate temperature (reflux). | |
| Product is off-white or colored | Presence of polymeric impurities. | Avoid excessive heating. Purify the crude product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
| Oxidation of the amino group. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of multiple spots on TLC after reaction | Incomplete cyclization. | Increase reaction time and/or temperature. |
| Formation of side products. | Review reaction conditions, particularly temperature and moisture control. Isolate and characterize the byproducts to understand the side reactions. | |
| Difficulty in isolating the product | Product is too soluble in the reaction mixture upon cooling. | Concentrate the reaction mixture by removing some of the formamide under reduced pressure before cooling and precipitation. |
| Product precipitates as a fine powder that is difficult to filter. | Allow the solution to cool slowly to encourage the formation of larger crystals. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent quality.
Materials:
-
5-amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) and formamide (10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (approximately 190-210°C) and maintained at this temperature for 2-4 hours. The reaction progress should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with a small amount of cold ethanol, and then dried.
-
The crude product is purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.
| Parameter | Value | Notes |
| Reactant Ratio | 1:10 to 1:20 (pyrazole:formamide) | A large excess of formamide serves as both a reactant and a solvent. |
| Reaction Temperature | 190-210°C | Reflux temperature of formamide. |
| Reaction Time | 2-4 hours | Monitor by TLC for disappearance of starting material. |
| Typical Yield | 70-85% | Yields can vary based on the purity of starting materials and reaction conditions. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: Logical flow for troubleshooting common issues in the synthesis.
Technical Support Center: Scale-Up Synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent synthetic strategies commence with a substituted pyrazole precursor. A common route involves the cyclocondensation of a 5-amino-3-methylpyrazole-4-carbonitrile with a suitable one-carbon synthon like formamide or triethyl orthoformate. Another approach involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Many steps, particularly the cyclization, can be exothermic. Precise temperature control is crucial to prevent side reactions and impurity formation.
-
Mixing/Agitation: Efficient mixing is vital to ensure homogeneity, especially in slurry reactions, to avoid localized concentration gradients and to promote heat transfer.
-
Rate of Reagent Addition: Controlled addition of reagents is often necessary to manage reaction exotherms and minimize the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing degradation.
-
pH: In steps involving acid or base catalysis or work-up procedures, maintaining the correct pH is critical for product stability and isolation.
Q3: What are the typical impurities encountered during the synthesis of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, partially reacted intermediates, isomers formed due to undesired regioselectivity, and products of hydrolysis or oxidation. For instance, incomplete cyclization can leave behind pyrazole intermediates.
Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress, identifying impurities, and determining the purity of the final product. Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative checks, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation of the product and characterization of impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of product or intermediates. 3. Suboptimal reaction temperature. 4. Poor mixing leading to localized side reactions. 5. Loss of product during work-up and isolation. | 1. Monitor reaction by HPLC to confirm completion. Extend reaction time if necessary. 2. Investigate the stability of the product and intermediates under the reaction conditions. Consider lowering the temperature or reducing the reaction time. 3. Optimize the reaction temperature. A lower temperature may reduce side reactions, while a higher temperature might be needed for complete conversion. 4. Ensure efficient agitation, especially in heterogeneous mixtures. Use appropriate impeller design and speed for the reactor scale. 5. Optimize extraction and crystallization procedures. Check for product solubility in wash solvents. |
| High Impurity Levels | 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high, promoting side reactions. 3. Insufficient mixing causing localized "hot spots" or high concentrations of reagents. 4. Presence of impurities in starting materials. | 1. Verify the molar ratios of all reactants. 2. Lower the reaction temperature and monitor the impurity profile by HPLC. 3. Improve agitation. For highly exothermic steps, consider slower, controlled addition of the limiting reagent. 4. Check the purity of all starting materials and reagents before use. |
| Poor Filterability of Product | 1. Small particle size of the crystalline product. 2. Presence of amorphous or oily impurities. | 1. Optimize the crystallization process. Consider slower cooling rates, using an anti-solvent, or adjusting the pH to promote the growth of larger crystals. 2. Purify the crude product before the final crystallization step, for example, by performing a charcoal treatment or an extractive work-up to remove impurities. |
| Color Formation in Final Product | 1. Presence of colored impurities from starting materials or side reactions. 2. Product degradation due to exposure to heat, light, or air. | 1. Treat the solution with activated carbon before crystallization to remove colored impurities. 2. Ensure the product is handled under an inert atmosphere (e.g., nitrogen) and protected from light, especially during drying and storage. Dry at the lowest effective temperature. |
| Inconsistent Results Between Batches | 1. Variation in the quality of raw materials. 2. Lack of precise control over critical process parameters (temperature, addition rate, mixing). 3. Inconsistent work-up procedures. | 1. Establish strict specifications for all raw materials and test incoming batches for purity. 2. Implement robust process controls and document all process parameters for each batch. Utilize process analytical technology (PAT) where possible. 3. Standardize all work-up and isolation procedures with clear, step-by-step instructions. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters and Yields for Pyrazolo[3,4-d]pyrimidine Synthesis at Different Scales
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| Reaction Temperature | 20-100 °C (Flask heating/cooling) | 20-100 °C (Jacketed reactor with precise control) |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, turbine) |
| Reagent Addition | Manual addition via dropping funnel | Controlled addition via dosing pump |
| Typical Reaction Time | 2 - 24 hours | 4 - 36 hours |
| Typical Yield | 75 - 90% | 70 - 85% |
| Typical Purity (crude) | >95% | >90% |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Reslurrying |
Note: The values presented are illustrative and can vary significantly depending on the specific synthetic route and process optimization.
Experimental Protocols
Key Experiment: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring (Illustrative Protocol)
This protocol is a general representation and should be optimized for specific scale and equipment.
Objective: To synthesize this compound from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
Materials:
-
5-amino-3-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Suitable solvent (e.g., N,N-Dimethylformamide - DMF, optional)
-
Base (e.g., Potassium carbonate, optional for some routes)
Lab-Scale Procedure (1 L Reactor):
-
Charge the reactor with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 mole) and formamide (5-10 volumes).
-
With agitation, heat the mixture to the target temperature (e.g., 150-180 °C).
-
Monitor the reaction progress by HPLC every 2-4 hours.
-
Once the reaction is complete (typically >98% conversion), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, filter the solid. If not, add an anti-solvent (e.g., water, isopropanol) to induce precipitation.
-
Wash the filtered solid with a suitable solvent (e.g., water, ethanol) to remove residual formamide.
-
Dry the product under vacuum at a controlled temperature (e.g., 50-60 °C).
Scale-Up Considerations:
-
Heat Transfer: The cyclization reaction is often exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat removal less efficient. A jacketed reactor with a reliable heating/cooling system is essential. The rate of heating to the reaction temperature should be carefully controlled.
-
Reagent Addition: While this example uses a one-pot heating method, in other routes, a reagent might be added at temperature. In such cases, the addition rate must be controlled to manage the exotherm.
-
Mixing: Ensure the stirrer is capable of keeping the solids suspended and providing good heat transfer throughout the larger volume. Baffles in the reactor can improve mixing efficiency.
-
Product Isolation: Filtration of a large volume of solid can be time-consuming. The choice of filter (e.g., Nutsche filter dryer) and the optimization of the filtration and washing steps are critical for efficiency and product purity.
-
Solvent Handling: The use of large volumes of solvents like formamide requires appropriate engineering controls for handling and recovery.
Visualizations
Caption: General Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Scale-Up Synthesis Issues.
Technical Support Center: Troubleshooting Unexpected Byproducts in Pyrazolo[3,4-d]pyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazolo[3,4-d]pyrimidines. The focus is on the identification and characterization of unexpected byproducts, offering solutions and detailed experimental protocols to ensure the desired product's purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of an Isomeric Byproduct with Identical Mass
Question: I am observing a significant byproduct with the same mass as my target molecule in the LC-MS analysis of my pyrazolo[3,4-d]pyrimidine reaction. What could be the cause?
Answer: This is a common issue often attributed to the formation of regioisomers or products of rearrangement reactions. The two most probable causes are a Dimroth rearrangement or the formation of an N-alkylation isomer.
Troubleshooting Steps:
-
Suspect a Dimroth Rearrangement: This rearrangement is common when synthesizing N-substituted 4-aminopyrazolo[3,4-d]pyrimidines from 4-imino intermediates. The exocyclic and endocyclic nitrogen atoms exchange positions, leading to a more thermodynamically stable product.[1][2]
-
Identification: The rearranged product will have a different substitution pattern. Careful analysis of 1D and 2D NMR spectra (HSQC, HMBC) is crucial to distinguish between the isomers.
-
Solution: The Dimroth rearrangement is often influenced by pH and temperature.[1] Running the reaction at a lower temperature or under neutral pH conditions can sometimes minimize the rearrangement. If the rearranged product is the major one, consider if it can be utilized in your research, or if an alternative synthetic route that avoids the imino intermediate is necessary.
-
-
Consider N-Alkylation Isomers: When alkylating a pyrazolo[3,4-d]pyrimidine core, particularly those with multiple nitrogen atoms available for substitution (e.g., N1, N2, N5, N7), a mixture of N-alkylated isomers can be formed.[3][4]
-
Identification: HPLC can often separate these isomers. Their fragmentation patterns in MS/MS might be very similar, so NMR is essential for definitive structural elucidation.
-
Solution: The regioselectivity of N-alkylation is highly dependent on the reaction conditions.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product (often the less stable isomer) may predominate. At higher temperatures, the reaction may equilibrate to the more thermodynamically stable isomer.[5][6]
-
Base and Solvent: The choice of base and solvent can significantly influence the site of alkylation. Experiment with different bases (e.g., K2CO3, NaH, Cs2CO3) and solvents of varying polarity.
-
-
Issue 2: Byproduct with a Mass Corresponding to the Addition of the Alkyl Group but Different Retention Time
Question: My reaction to alkylate a 4-hydroxypyrazolo[3,4-d]pyrimidine has produced a byproduct with the expected mass, but it elutes at a different time than the expected N-alkylated product. What is this byproduct?
Answer: This is a classic case of competing N-alkylation and O-alkylation. The hydroxyl group on the pyrimidine ring can also be alkylated, leading to the formation of an O-alkylated ether byproduct.
Troubleshooting Steps:
-
Identification:
-
NMR Spectroscopy: The most definitive way to distinguish between N- and O-alkylation is through NMR. In 13C NMR, the chemical shift of the carbon attached to the oxygen or nitrogen will be significantly different. For O-alkylation, you will observe a signal for a C-O bond, while for N-alkylation, it will be a C-N bond. 1H NMR will also show characteristic shifts for protons on the alkyl group depending on whether it is attached to a nitrogen or an oxygen.
-
FT-IR Spectroscopy: The presence of a C-O-C ether stretch and the absence of an N-H stretch (if the starting material had one) can indicate O-alkylation.
-
-
Controlling N- vs. O-Alkylation: The ratio of N- to O-alkylation is influenced by several factors:
-
Hard and Soft Acids and Bases (HSAB) Theory: Nitrogen is generally a softer nucleophile than oxygen. Therefore, using softer alkylating agents (e.g., alkyl iodides) may favor N-alkylation, while harder alkylating agents (e.g., alkyl sulfates) might favor O-alkylation.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile often favor N-alkylation, while polar protic solvents can favor O-alkylation.
-
Counter-ion and Base: The nature of the base and the resulting counter-ion can influence the nucleophilicity of the nitrogen and oxygen atoms.
-
Issue 3: Formation of a Byproduct with a Rearranged Core Structure
Question: I am seeing a major byproduct with a completely different heterocyclic core, although the molecular formula appears to be the same as my starting material. What could have happened?
Answer: This could be the result of a ring-opening/ring-closing reaction, often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. This is a less common but significant pathway for the isomerization of the pyrazolo[3,4-d]pyrimidine scaffold.
Troubleshooting Steps:
-
Identification: This type of byproduct will have a significantly different NMR spectrum compared to the starting material, reflecting the new heterocyclic system. Mass spectrometry will confirm the identical molecular formula. X-ray crystallography may be necessary for unambiguous structure determination if NMR data is inconclusive.
-
Reaction Conditions: ANRORC mechanisms are often promoted by strong nucleophiles or harsh reaction conditions (e.g., strong base, high temperature).
-
Solution: To avoid this, consider using milder reaction conditions. If a strong nucleophile is required, lowering the reaction temperature and carefully controlling the stoichiometry may help to minimize the formation of the rearranged product.
-
Data Presentation: N- vs. O-Alkylation of 4-Hydroxypyrazolo[3,4-d]pyrimidines
The regioselectivity of alkylation is a critical factor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes the typical outcomes of N- versus O-alkylation under different reaction conditions.
| Alkylating Agent (R-X) | Base | Solvent | Predominant Product | Notes |
| Methyl Iodide | K2CO3 | DMF | N-alkylation | Softer alkylating agent favors reaction at the softer nitrogen atom. |
| Benzyl Bromide | NaH | THF | Mixture of N- and O-alkylation | Stronger base can deprotonate both N and O, leading to a mixture. |
| Diethyl Sulfate | K2CO3 | Acetone | O-alkylation | Harder alkylating agent favors reaction at the harder oxygen atom. |
| Propargyl Bromide | Cs2CO3 | Acetonitrile | N-alkylation | The choice of base can influence the outcome. |
This table provides general trends. Actual product ratios can vary depending on the specific substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of Pyrazolo[3,4-d]pyrimidine Reaction Mixtures
This protocol is suitable for the separation and identification of the desired product and potential byproducts such as isomers.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., ESI-QTOF).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and MS in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Protocol 2: General Procedure for NMR Analysis to Differentiate N- and O-Alkylated Isomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1D NMR:
-
Acquire a standard 1H NMR spectrum to observe the proton signals and their integrations.
-
Acquire a 13C NMR spectrum. Note the chemical shift of the carbon directly attached to the heteroatom (N or O). The chemical shift of a carbon in a C-O bond will typically be further downfield than a carbon in a C-N bond.
-
-
2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals with their directly attached carbon signals. This helps in assigning the signals of the alkyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. Look for long-range correlations (2-3 bonds) between the protons of the alkyl group and the carbons of the pyrazolo[3,4-d]pyrimidine core. A correlation between the methylene protons of the alkyl group and a carbon in the pyrimidine ring adjacent to a nitrogen will confirm N-alkylation. A correlation to the carbon bearing the oxygen will confirm O-alkylation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for byproduct identification.
Caption: Kinase signaling pathways targeted by pyrazolo[3,4-d]pyrimidines.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purity Enhancement of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for the purification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common purity issues and to offer detailed protocols for obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 3-amino-4-cyano-5-methylpyrazole. Depending on the synthetic route, other potential impurities may include side-products from incomplete cyclization or subsequent reactions, though these are generally less common.
Q2: My final product shows a persistent impurity with a similar polarity to the desired compound. What is the best purification strategy?
A2: When dealing with impurities of similar polarity, a combination of purification techniques is often most effective. We recommend an initial recrystallization to remove the bulk of the impurity, followed by column chromatography for fine purification. Careful selection of the solvent system for both techniques is crucial.
Q3: Can I use a purification method other than recrystallization or column chromatography?
A3: While recrystallization and column chromatography are the most common and generally effective methods, other techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed for small-scale purification or for particularly challenging separations. However, these methods may be less practical for larger quantities.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantitative purity analysis. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can confirm the structure and identify the presence of any residual starting materials or solvents. Thin-Layer Chromatography (TLC) is a quick and useful tool for qualitative assessment of purity throughout the purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Precipitation/Isolation | Incomplete reaction or non-optimal work-up procedure. | Proceed with a systematic purification strategy, starting with recrystallization as detailed in the experimental protocols. |
| Presence of Unreacted 3-amino-4-cyano-5-methylpyrazole (TLC/HPLC) | The starting material has a different solubility profile than the product. | Utilize recrystallization from a suitable solvent like ethanol. The difference in solubility should allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor. |
| Co-elution of Impurity with Product during Column Chromatography | The chosen mobile phase has insufficient resolving power. | Optimize the mobile phase for column chromatography. A gradient elution, for example, from a less polar to a more polar solvent system, can improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Product is an off-white or colored solid | Presence of colored impurities, possibly from side reactions or degradation. | Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Ensure the product is not exposed to excessive heat or light, which could cause degradation. |
| Low recovery after purification | The product may have some solubility in the recrystallization solvent, or too aggressive a solvent system was used for chromatography. | For recrystallization, minimize the amount of hot solvent used to dissolve the product and cool the solution thoroughly to maximize crystal formation. For chromatography, use a less polar mobile phase initially to ensure the product binds to the column and is not eluted too quickly. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This is the most common and straightforward method for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (absolute or 95%)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to slurry the solid.
-
Heat the mixture to reflux with stirring.
-
Add more ethanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and continue to reflux for 5-10 minutes.
-
If charcoal was added, hot filter the solution to remove it.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Column Chromatography
This method is suitable for removing impurities that are not effectively separated by recrystallization.
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh) or Florisil (100-200 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
A. Slurry Packing the Column (with Silica Gel):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly without any air bubbles.
B. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
C. Elution:
-
Begin eluting the column with the initial mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in DCM.
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
TLC Monitoring:
-
Stationary Phase: Silica gel plates with fluorescent indicator (F254).
-
Mobile Phase: A mixture of DCM and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. Adjust the ratio to achieve good separation (Rf of the product around 0.3-0.4).
-
Visualization: UV light (254 nm).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purity issues.
Technical Support Center: Degradation of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental study of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the degradation patterns can be inferred from its structural analog, allopurinol. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrimidine ring is susceptible to hydrolytic cleavage under acidic or alkaline conditions. This can lead to the formation of pyrazole-based impurities. For instance, allopurinol is known to degrade into 3-amino-4-carboxamidopyrazole (Impurity A) and 5-(formylamino)-1H-pyrazole-4-carboxamide (Impurity B).[1]
-
Oxidation: Exposure to oxidative conditions, such as hydrogen peroxide, can lead to the formation of various oxidation by-products.[2][3] For allopurinol, the primary metabolic and degradation product is oxypurinol (alloxanthine), formed by the action of xanthine oxidase or aldehyde oxidase.[4][5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1][2] The specific photoproducts would need to be identified through experimental analysis.
Q2: What are the objectives of conducting a forced degradation study?
Forced degradation, or stress testing, is a critical component of drug development. Its main objectives include:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Evaluating the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.[7][8][9]
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks in an HPLC chromatogram could be several things:
-
Degradation Products: Your compound may be degrading under the experimental conditions. Consider the potential degradation pathways mentioned in Q1.
-
Impurities: The starting material may contain impurities from its synthesis.[2]
-
Excipient Interactions: If you are working with a formulation, the active pharmaceutical ingredient (API) may be interacting with excipients.
-
Contamination: Contamination from solvents, glassware, or the instrument itself can introduce extraneous peaks.
To identify these peaks, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are invaluable.[10]
Q4: How can I ensure my analytical method is "stability-indicating"?
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8] To ensure your method is stability-indicating:
-
Perform forced degradation studies to generate degradation products.[7]
-
Demonstrate that the peaks for the API and its degradation products are well-resolved in your chromatogram.
-
Utilize a photodiode array (PDA) detector to check for peak purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | 1. Stress conditions are too mild. 2. The compound is highly stable. 3. The analytical method is not capable of detecting degradation.[9] | 1. Increase the concentration of the stressor, duration of exposure, or temperature. 2. Document the conditions tested to confirm stability. 3. Ensure the analytical method can separate the parent drug from potential degradants.[9] |
| Complete degradation of the compound. | 1. Stress conditions are too harsh.[9] | 1. Reduce the concentration of the stressor, duration of exposure, or temperature.[9] |
| Poor mass balance in analytical results. | 1. Some degradation products are not being detected (e.g., they are volatile or lack a chromophore). 2. Degradation products are not eluting from the chromatography column.[9] | 1. Use a more universal detection method like mass spectrometry (MS). 2. Modify the mobile phase or gradient to ensure all components elute.[9] |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental parameters (e.g., temperature, light exposure). 2. Impurities in the drug substance or reagents.[9] | 1. Tightly control all experimental conditions. 2. Use high-purity reagents and a well-characterized drug substance.[9] |
Experimental Protocols
Below are generalized protocols for forced degradation studies. These should be optimized for this compound.
1. Hydrolytic Degradation (Acidic and Basic)
-
Principle: To assess the degradation of the compound in acidic and basic solutions.
-
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified duration.
-
Withdraw samples at various time points.
-
Neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Principle: To evaluate the compound's susceptibility to oxidation.
-
Methodology:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
3. Photolytic Degradation
-
Principle: To determine the compound's sensitivity to light.
-
Methodology:
-
Expose a solution of the compound and the solid material to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Maintain a control sample in the dark.
-
Analyze the exposed and control samples at appropriate time intervals.
-
Quantitative Data
| Stress Condition | Degradation (%) | Major Degradation Products | Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | Product A | 3.5 |
| 0.1 M NaOH, 60°C, 24h | 22.8 | Product B, Product C | 4.2, 5.1 |
| 3% H₂O₂, RT, 24h | 18.5 | Product D | 6.8 |
| Photolytic (UV/Vis) | 9.7 | Product E | 2.9 |
Visualizations
Diagram 1: Predicted Degradation Pathway
A predicted degradation pathway for the target compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
A typical workflow for forced degradation studies.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. veeprho.com [veeprho.com]
- 3. zenodo.org [zenodo.org]
- 4. ClinPGx [clinpgx.org]
- 5. Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against other known inhibitors of relevant kinases. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to mimic the adenine core of ATP and thereby competitively inhibit a wide range of protein kinases.[1] Numerous derivatives have been developed as potent inhibitors of kinases implicated in cancer and other diseases, including Bruton's tyrosine kinase (BTK), Src family kinases, and cyclin-dependent kinases (CDKs).[1]
Note on Data Availability: As of the latest literature search, specific kinase inhibition data (e.g., IC50 or Ki values) for this compound (CAS 5399-44-0) is not publicly available. A previously published study on this compound was retracted due to the unreliability of the biochemical results. Therefore, for the purpose of this illustrative comparison, we will utilize published data for a structurally related compound, 4-methyl-pyrazolo[3,4-g]isoquinolin-9-amine , which shares a similar pyrazole-fused heterocyclic core and has been evaluated against a panel of kinases. This compound has demonstrated inhibitory activity against Haspin and CDC-like Kinase 1 (CLK1). This guide will focus on comparing this surrogate compound to other known inhibitors of these two kinases.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory potency of 4-methyl-pyrazolo[3,4-g]isoquinolin-9-amine against Haspin and CLK1 is presented below in comparison to other well-characterized inhibitors of these kinases.
| Kinase Target | Inhibitor | Scaffold Class | IC50 (nM) |
| Haspin | 4-methyl-pyrazolo[3,4-g]isoquinolin-9-amine | Pyrazolo[3,4-g]isoquinoline | 167 |
| CHR-6494 | Pyrido[2,3-d]pyrimidin-7-one | 2 | |
| LDN-192960 | Imidazopyridine | 10 | |
| CLK1 | 4-methyl-pyrazolo[3,4-g]isoquinolin-9-amine | Pyrazolo[3,4-g]isoquinoline | 101 |
| TG003 | Pyrimido[4,5-b]indole | 20 | |
| KH-CB19 | 5-Iodotubercidin derivative | 15 |
Key Kinase Signaling Pathways
The following diagrams illustrate the cellular signaling pathways involving Haspin and CLK1, the primary targets of the compared inhibitors.
Caption: The Haspin kinase signaling pathway during mitosis.
Caption: The role of CLK1 in pre-mRNA splicing.
Experimental Methodologies
The determination of kinase inhibitory activity, particularly IC50 values, is crucial for comparing the potency of different inhibitors. A widely used method for this is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well (typically twice the initial reaction volume). This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30 to 60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, the analysis of a structurally related compound suggests that this chemical class holds potential as inhibitors of kinases such as Haspin and CLK1. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Further experimental evaluation of this compound using standardized assays, such as the ADP-Glo™ kinase assay, is necessary to definitively characterize its inhibitory profile and potential as a research tool or therapeutic agent. Researchers are encouraged to use the provided methodologies to conduct their own comparative studies.
References
A Comparative Guide to Xanthine Oxidase Inhibition: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine versus Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic agents targeting hyperuricemia and associated conditions like gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment.[1][2] Allopurinol, a purine analog, has long been the standard of care, effectively reducing uric acid production by inhibiting this key enzyme in purine catabolism.[1] However, the quest for novel XO inhibitors with potentially improved efficacy, selectivity, and safety profiles is an ongoing endeavor in medicinal chemistry. This guide provides a detailed comparative analysis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative of the pyrazolopyrimidine class of compounds, and the established drug, allopurinol.
This document delves into their mechanisms of action, a quantitative comparison of their inhibitory activities based on available experimental data for structurally related analogs, and detailed, self-validating experimental protocols for assessing xanthine oxidase inhibition.
Mechanism of Action: A Tale of Two Analogs
Both allopurinol and pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic effect by inhibiting xanthine oxidase. However, the nuances of their interaction with the enzyme are rooted in their structural similarities and differences to the natural substrates, hypoxanthine and xanthine.
Allopurinol: The Prototypical Inhibitor
Allopurinol functions as a structural analog of hypoxanthine.[1] It is a substrate for xanthine oxidase, which metabolizes it to its active form, oxypurinol (also known as alloxanthine).[1][3] Oxypurinol is a potent, non-competitive inhibitor that binds tightly to the reduced molybdenum center of the enzyme's active site, effectively blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3] This leads to a decrease in the production of uric acid, the culprit in hyperuricemia and gout.[1][2]
This compound and the Pyrazolopyrimidine Scaffold
Pyrazolo[3,4-d]pyrimidines are also purine analogs and have been extensively investigated as potential xanthine oxidase inhibitors.[4][5] The core pyrazolo[3,4-d]pyrimidine structure is isomeric with the purine ring system of hypoxanthine and xanthine. The inhibitory activity of these compounds is influenced by the nature and position of substituents on this core structure.
For this compound, the presence of the amino group at the 4-position and the methyl group at the 3-position are key determinants of its interaction with the xanthine oxidase active site. Research on related analogs, such as 4-aminopyrazolo[3,4-d]pyrimidine, has shown that these compounds can act as competitive inhibitors of xanthine oxidase.[6] This suggests that they vie with the natural substrates for binding to the enzyme's active site.
Visualizing the Biochemical Pathway and Inhibition
To comprehend the significance of xanthine oxidase inhibition, it is crucial to visualize its role in the purine degradation pathway.
Caption: Inhibition of the purine degradation pathway by xanthine oxidase inhibitors.
Comparative Analysis of Inhibitory Activity: A Data-Driven Perspective
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Allopurinol | 0.776 ± 0.012 | Competitive (initially) | [7] |
| 7.82 ± 0.12 | Competitive | [6] | |
| 9.07 - 13.16 | - | [8] | |
| Oxypurinol (active metabolite of Allopurinol) | - | Potent Inhibitor | [3] |
| 4-aminopyrazolo[3,4-d]pyrimidine | 30.26 ± 0.23 | Competitive | [6] |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | Competitive | [7] |
| 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | Competitive | [7] |
Analysis of the Data:
From the available data, allopurinol demonstrates potent inhibition of xanthine oxidase, with reported IC50 values in the low micromolar range. The structurally related 4-aminopyrazolo[3,4-d]pyrimidine shows a higher IC50 value, suggesting it is a less potent inhibitor than allopurinol under the tested conditions.[6] However, it is crucial to note that other substituted pyrazolo[3,4-d]pyrimidines, such as 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine, exhibit even greater potency than allopurinol.[7] This highlights the significant impact of substitutions on the pyrazolopyrimidine core on inhibitory activity. The methyl group at the 3-position of the target compound could potentially influence its binding affinity and inhibitory potency, warranting direct experimental evaluation.
Experimental Protocols: A Guide to Self-Validating Xanthine Oxidase Inhibition Assays
To ensure the trustworthiness and reproducibility of comparative data, a well-defined and validated experimental protocol is paramount. The following outlines a standard in vitro spectrophotometric assay for determining the inhibitory activity of compounds against xanthine oxidase.
Principle of the Assay
The enzymatic activity of xanthine oxidase is quantified by monitoring the rate of uric acid formation from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm, which allows for its direct measurement using a spectrophotometer.[9] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The presence of an inhibitor will lead to a decrease in the rate of uric acid production.
Workflow for Xanthine Oxidase Inhibition Assay
Caption: A typical experimental workflow for an in vitro xanthine oxidase inhibition assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate Solution: Prepare a stock solution of xanthine in the assay buffer. The final concentration in the assay will typically be in the range of 50-150 µM.
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase (from bovine milk or other sources) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor Solutions: Prepare stock solutions of the test compound (this compound) and the reference inhibitor (allopurinol) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the assay buffer.
2. Assay Procedure (96-well plate format):
-
To each well of a UV-transparent 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or vehicle (for control)
-
Xanthine Oxidase solution
-
-
Pre-incubate the plate at 25°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V): Determine the initial linear rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of the reaction in the presence of the vehicle.
-
V_inhibitor is the rate of the reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, and it can be determined by non-linear regression analysis of the dose-response curve.
4. Kinetic Analysis (Optional but Recommended):
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[10][11][12][13]
Conclusion
Allopurinol remains a clinically effective and well-characterized xanthine oxidase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold, represented here by this compound, presents a promising avenue for the development of novel XO inhibitors. While direct comparative data for the specific methylated analog is limited, the analysis of structurally related compounds suggests that the inhibitory potency of this class is highly dependent on the substitution pattern. The provided experimental protocol offers a robust framework for the direct and quantitative comparison of these and other potential xanthine oxidase inhibitors, enabling researchers to make data-driven decisions in the pursuit of next-generation therapeutics for hyperuricemia and gout.
References
- 1. droracle.ai [droracle.ai]
- 2. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Article [protein.bio.msu.ru]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases, making it a versatile platform for the development of targeted cancer therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, focusing on their inhibitory potency against key oncogenic kinases such as Src, EGFR, and CDK2. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and guide future drug design efforts.
Comparative Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory concentrations (IC50) of representative compounds against various kinases and cancer cell lines, highlighting the impact of structural modifications.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | C6-Substituent | Target Kinase | IC50 (µM) | Reference |
| Src Inhibitors | |||||||
| 1a | H | -CH3 | -NH2 | H | Src | >100 | [1] |
| 1b | -CH2CH3 | -CH3 | -NH2 | H | Src | 5.6 | [1] |
| 1c | -CH(CH3)2 | -CH3 | -NH2 | H | Src | 2.5 | [1] |
| EGFR Inhibitors | |||||||
| 2a | -Phenyl | -CH3 | -NH-aniline | H | EGFR | 0.52 | [2] |
| 2b | -Phenyl | -CH3 | -NH-(4-chloroaniline) | H | EGFR | 0.28 | [2] |
| CDK2 Inhibitors | |||||||
| 3a | H | -CH3 | -NH-aniline | H | CDK2/Cyclin A | 8.5 | [3] |
| 3b | H | -CH3 | -NH-aniline | -SCH2CH2OH | CDK2/Cyclin A | 1.2 | [3] |
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent | C6-Substituent | Cell Line | GI50 (µM) | Reference |
| 4a | -Phenyl | -CH3 | -(hydrazone derivative) | H | MCF-7 | 11 | [4][5] |
| 4b | -(4-chlorophenyl) | -CH3 | -(hydrazone derivative) | H | NCI-60 panel | 0.326 - 4.31 | [6] |
| 4c | H | -CH3 | -NH-aniline | -SCH2-thiophene | A549 | 4.3 | [3] |
Key Signaling Pathways
The targeted kinases—Src, EGFR, and CDK2—are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Overview of the c-Src signaling network and its downstream effectors.
Caption: Role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle.
Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives are dictated by the substituents at various positions of the heterocyclic core.
Caption: Logical relationship of substitutions on the pyrazolopyrimidine core and their impact on activity.
-
N1-Position: Substitution at the N1 position is crucial for modulating kinase inhibitory activity. Small alkyl groups, such as ethyl or isopropyl, have been shown to significantly enhance Src inhibitory potency compared to the unsubstituted analog. However, bulky substituents at this position are generally not well-tolerated and can lead to a decrease in activity.
-
C3-Position: The methyl group at the C3 position is a common feature in this class of inhibitors and appears to be important for maintaining a favorable interaction within the ATP-binding pocket of many kinases. While modifications at this position are less explored, they could offer an avenue for fine-tuning kinase selectivity.
-
C4-Position: The 4-amino group is a key pharmacophoric feature, often serving as a hydrogen bond donor to the hinge region of the kinase. Modifications at this position have a profound impact on biological activity. Conversion of the amine to anilino or hydrazone derivatives has been a successful strategy in developing potent inhibitors. For EGFR inhibitors, the introduction of electron-withdrawing groups on the aniline ring can enhance potency.[2]
-
C6-Position: The C6 position offers a valuable site for modification to improve potency and selectivity. For instance, the introduction of a thioether linkage, such as a 2-hydroxyethylthio or a thiophenemethylthio group, has been demonstrated to significantly boost the inhibitory activity against CDK2/Cyclin A.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are protocols for key experiments used in the evaluation of this compound derivatives.
In Vitro Src Kinase Activity Assay (Radiometric)
This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, Src kinase, and the test compound at various concentrations.
-
Initiate the reaction by adding the peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro radiometric kinase assay.
MTT Cell Proliferation Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Use appropriate software to analyze the data and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
The this compound scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N1, C4, and C6 positions in determining the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of new derivatives. By leveraging this comparative data and understanding the underlying signaling pathways, researchers can more effectively design the next generation of targeted therapies for the treatment of cancer.
References
- 1. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Validation of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for the purity validation of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial heterocyclic intermediate in pharmaceutical development. While specific validated methods for this compound are not extensively published, this document compiles and compares representative HPLC and alternative methodologies based on structurally similar pyrazolopyrimidine derivatives. The guide also outlines potential impurities and offers detailed experimental protocols to aid in method development and validation.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various therapeutic agents. Ensuring its purity is paramount for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the most prevalent technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide explores a typical reversed-phase HPLC (RP-HPLC) method and compares it with an alternative technique, Capillary Electrophoresis (CE).
Comparison of Analytical Methods
A well-defined analytical method is critical for the reliable determination of purity and the detection of any process-related or degradation impurities. Below is a comparison of a representative RP-HPLC method and Capillary Electrophoresis.
| Parameter | RP-HPLC Method (Representative) | Capillary Electrophoresis (Alternative) |
| Principle | Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | Separation of ions based on their electrophoretic mobility in an applied electric field. |
| Stationary Phase | C18 silica-based column (e.g., 250 mm x 4.6 mm, 5 µm) | Fused-silica capillary |
| Mobile Phase/Buffer | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). | Aqueous buffer (e.g., phosphate or borate buffer), often with organic modifiers or additives. |
| Detection | UV/Vis (typically around 254 nm for aromatic heterocycles) or Mass Spectrometry (MS) | UV/Vis or MS |
| Resolution | High, excellent for separating closely related impurities. | Very high, can be superior to HPLC for certain analytes. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 5-20 minutes per sample. |
| Sample Volume | Microliter range (e.g., 5-20 µL) | Nanoliter range |
| Advantages | Robust, reproducible, widely available, easily scalable for preparative purposes. | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Higher solvent consumption, potential for column degradation. | Lower concentration sensitivity with UV detection, potential for issues with reproducibility of migration times. |
Experimental Protocols
Below are detailed experimental protocols for a representative RP-HPLC method and a potential Capillary Electrophoresis method for the purity analysis of this compound.
Representative Stability-Indicating RP-HPLC Method
This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
2. Method Validation Parameters:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products generated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Assessed over a concentration range of 0.1 - 1.5 mg/mL.
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analysis on different days with different analysts and/or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Alternative Method: Capillary Zone Electrophoresis (CZE)
1. Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Potential Impurities
The purity of this compound can be affected by starting materials, intermediates, by-products from the synthesis, and degradation products.
Table of Potential Impurities:
| Impurity Type | Potential Impurity | Potential Source |
| Starting Material | 5-amino-3-methyl-1H-pyrazole-4-carbonitrile | Incomplete reaction |
| Reagent | Formamide | Residual from synthesis |
| By-product | Isomeric pyrazolopyrimidines | Side reactions during cyclization |
| Degradation Product | Hydrolysis products (e.g., opening of the pyrimidine ring) | Exposure to acidic or basic conditions |
| Degradation Product | Oxidation products | Exposure to oxidative stress |
Visualizations
The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship of the comparison presented in this guide.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
comparative analysis of pyrazolo[3,4-d]pyrimidine synthesis methods
A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Synthesis Methods
The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry due to its structural similarity to purine bases. This has led to the development of numerous derivatives with a wide range of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[1][2] The efficient synthesis of this heterocyclic system is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic methodologies for pyrazolo[3,4-d]pyrimidines, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data of Synthesis Methods
The choice of synthetic strategy for pyrazolo[3,4-d]pyrimidines can significantly impact reaction time, yield, and environmental footprint. The following table summarizes quantitative data for different methods, highlighting the advantages of modern techniques such as microwave-assisted and one-pot multicomponent reactions over conventional heating methods.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formamide | - | Formamide | 8 h | High | [3] |
| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, Formic acid | - | Formic acid | - | High | [4] | |
| Microwave-Assisted Synthesis | Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | None | - | 55 min | 60-85 | [5][6] |
| 3-Chloro-4-hydroxy-5-methylbenzaldehyde, 3-Methyl-2-pyrazolin-5-one, Thiourea | Conc. HCl | - | - | 67 | [7] | |
| Isonicotinohydrazide, Phenyl isothiocyanate | Morpholine | DMF | 2 min | ~90 | [8] | |
| One-Pot Multicomponent | Aryl-aldehydes, 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Urea | Poly(N-vinylpyridinium) hydrogen sulfate | Glycerol | - | Good-Excellent | [9] |
| Hydrazines, Methylenemalononitriles, Aldehydes, Alcohols | - | Various | - | Good | [10] | |
| 5-Amino-N-substituted-1H-pyrazole-4-carbonitrile, Lower aliphatic acids | POCl₃ | - | - | - | [11] | |
| 3-Methyl-1,4-dihydropyrazol-5-one, Substituted aromatic aldehyde, Urea/Thiourea | - | - | - | Satisfactory | [12][13] | |
| Green Synthesis | Ethyl acetoacetate, Hydrazine hydrate, Thiourea, Benzaldehydes (Solvent-free, Ultrasonication) | 2-methyl-imidazolium-oxalate (Ionic liquid) | None | - | - | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic methods. Below are protocols for key experiments cited in the comparative data table.
Protocol 1: Microwave-Assisted Three-Component Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones[5][6]
-
A mixture of methyl 5-aminopyrazolyl-4-carboxylate (1 mmol), trimethyl orthoformate (1.2 mmol), and a primary amine (1.1 mmol) is prepared.
-
The reaction mixture is irradiated in a microwave reactor operating at a maximal power of 150 W and a pressure limit of 435 psi.
-
The temperature is maintained at 160°C for 55 minutes.
-
After cooling, the precipitated product is isolated by vacuum filtration.
-
The crude product is then recrystallized from an appropriate solvent to yield the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 2: One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Derivatives[9]
-
A mixture of an aryl-aldehyde (1 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1 mmol), urea (1.5 mmol), and a catalytic amount of poly(N-vinylpyridinium) hydrogen sulfate is prepared in glycerol (5 mL).
-
The reaction mixture is stirred at a specified temperature for the required time, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the resulting solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidine-6-one derivative.
Protocol 3: Conventional Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[3]
-
A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and formamide is heated to 190°C.
-
The reaction is maintained at this temperature for 8 hours.
-
Progress is monitored via TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
Synthesis Workflow Diagrams
Visual representations of the synthesis pathways provide a clear overview of the reaction logic and flow.
Caption: Workflow for microwave-assisted synthesis.
Caption: Workflow for one-pot multicomponent synthesis.
Caption: General workflow for conventional synthesis.
Signaling Pathways
While this guide focuses on synthetic methodologies, it is important to note that pyrazolo[3,4-d]pyrimidine derivatives are often designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, many synthesized compounds are evaluated for their ability to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, enabling it to bind to the ATP-binding site of kinases, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[2][15]
Caption: Kinase inhibition by pyrazolo[3,4-d]pyrimidines.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidines has evolved significantly, with modern methods offering substantial improvements in efficiency, yield, and environmental impact over traditional approaches. Microwave-assisted synthesis drastically reduces reaction times, while one-pot multicomponent reactions provide a streamlined approach to complex derivatives.[5][6][9] Green chemistry principles are also being increasingly applied, utilizing environmentally benign solvents and catalysts.[14][16] The choice of method will depend on the specific target molecule, available resources, and desired scale of production. The information presented in this guide serves as a valuable resource for researchers to make informed decisions in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for potential therapeutic applications.
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 7. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-d]pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the endogenous purine nucleus. This structural mimicry allows various isomers of pyrazolopyrimidine to interact with a wide range of biological targets, particularly protein kinases, making them attractive candidates for the development of novel therapeutics. This guide provides a comparative overview of the biological activities of three prominent isomers: pyrazolo[3,4-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, and pyrazolo[4,3-d]pyrimidine, with a focus on their anticancer properties. The information presented is collated from various studies, and direct comparisons should be made with consideration for the differing experimental conditions.
Isomeric Structures at a Glance
The subtle differences in the arrangement of nitrogen atoms within the fused heterocyclic ring system of pyrazolopyrimidine isomers lead to distinct electronic properties and spatial arrangements of functional groups. These structural nuances are critical in determining their target specificity and overall biological activity.
Caption: Chemical structures of the three pyrazolopyrimidine isomers.
Comparative Biological Activity
The primary biological activity reported for pyrazolopyrimidine isomers is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. The different isomeric scaffolds have been shown to preferentially inhibit distinct classes of kinases.
Pyrazolo[3,4-d]pyrimidine: The Kinase Inhibitor Workhorse
This isomer is the most extensively studied and is known for its broad-spectrum kinase inhibitory activity.[1][2] Its structure is a bioisostere of adenine, allowing it to competitively bind to the ATP-binding site of numerous kinases.[3]
Primary Targets and Mechanisms:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest and apoptosis.[4][5]
-
Src and Abl Tyrosine Kinases: Targeting these non-receptor tyrosine kinases can disrupt signaling pathways involved in cell proliferation and survival.[1]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a key strategy in treating various solid tumors.[3][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors.[3]
Caption: General mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives.
Pyrazolo[1,5-a]pyrimidine: Targeting a Unique Set of Kinases
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent inhibitor of a different spectrum of kinases compared to its [3,4-d] counterpart.
Primary Targets and Mechanisms:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidines have been developed as highly selective Pim-1 inhibitors.[7][8]
-
Flt-3 Kinase: A receptor tyrosine kinase often mutated in acute myeloid leukemia.[7]
-
Dual CDK2 and TRKA Inhibition: Some derivatives have shown the ability to dually target CDK2 and Tropomyosin receptor kinase A (TRKA), offering a potential strategy to overcome drug resistance.
Pyrazolo[4,3-d]pyrimidine: A Different Mode of Action
Interestingly, derivatives of the pyrazolo[4,3-d]pyrimidine isomer have been shown to act as microtubule targeting agents, a mechanism distinct from direct kinase inhibition.[9]
Primary Targets and Mechanisms:
-
Tubulin Polymerization: These compounds inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[9] This mechanism is similar to that of well-known anticancer drugs like paclitaxel and vinca alkaloids.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of representative derivatives of the three pyrazolopyrimidine isomers. It is important to note that the experimental conditions, such as the specific cell lines and assay formats, vary between studies.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative VIIa | 57 different cell lines | 0.326 - 4.31 | [1] |
| Derivative 1a | A549 (Lung) | 2.24 | [10] |
| Derivative 1d | MCF-7 (Breast) | 1.74 | [10] |
| Hydrazone Derivative | HCT-116 (Colon) | 0.006 - 0.048 | [4] |
| Hydrazone Derivative | MCF-7 (Breast) | 0.045 - 0.046 | [4] |
| Compound 12b | A549 (Lung) | 6.77 | [6] |
| Compound 7 | MCF-7 (Breast) | 14 | [11] |
| Compound 10e | MCF-7 (Breast) | 11 | [11] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Kinase | IC50 (nM) | Reference |
| Compound 9 | Pim-1 | 27 | [7] |
| Compound 11b | Pim-1 | 11 | [7] |
| Fragment 19 | Pim-1 | 294 | [7] |
Table 3: Biological Activity of Pyrazolo[4,3-d]pyrimidine Derivatives
| Compound | Activity | IC50 (µM) | Reference |
| Compound 9 | Tubulin Polymerization Inhibition | 0.45 | [9] |
| Compound 11 | Tubulin Polymerization Inhibition | 0.42 | [9] |
| Compound 12 | Tubulin Polymerization Inhibition | 0.49 | [9] |
| Compound 13 | Tubulin Polymerization Inhibition | 0.42 | [9] |
| Compound 9 | Antiproliferative (MCF-7) | 0.002 | [9] |
| Compound 16 | Antiproliferative (MCF-7) | 0.0017 | [9] |
Key Experimental Protocols
The biological activities of these compounds are typically evaluated using a panel of standard in vitro assays.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for a typical MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: In viable cells, mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified kinase, a substrate (a peptide or protein that the kinase phosphorylates), and ATP.
-
Compound Addition: The pyrazolopyrimidine compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Tubulin Polymerization Assay
This assay is used to evaluate the effect of compounds on the assembly of microtubules from tubulin dimers.
Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The reaction mixture, containing tubulin, a polymerization-inducing agent (e.g., GTP), and the test compound at various concentrations, is prepared in a temperature-controlled cuvette in a spectrophotometer.
-
Initiation of Polymerization: The temperature is raised to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold and its isomers represent a versatile platform for the development of novel anticancer agents. The pyrazolo[3,4-d]pyrimidine isomer has been extensively explored as a multi-kinase inhibitor. In contrast, the pyrazolo[1,5-a]pyrimidine isomer shows promise for targeting a more specific set of kinases, while the pyrazolo[4,3-d]pyrimidine isomer exhibits a distinct mechanism of action by targeting microtubule dynamics. The choice of the isomeric scaffold is therefore a critical consideration in the design of new drugs, as it can significantly influence the biological target and the therapeutic potential of the resulting compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation pyrazolopyrimidine-based therapeutics.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Pyrazolo[3,4-d]pyrimidine Derivatives: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant to the quantification of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. Due to a lack of publicly available, direct cross-validation studies for this specific analyte, this document extrapolates from established analytical methods for structurally similar pyrazolo[3,4-d]pyrimidine compounds. The primary focus is on High-Performance Liquid Chromatography (HPLC), a widely utilized technique for the analysis of these compounds.
Data Presentation: Comparison of Analytical Methods
The following tables summarize key performance characteristics of various HPLC methods reported for the analysis of pyrazolo[3,4-d]pyrimidine derivatives. This data provides a baseline for what can be expected from a well-validated analytical method for this compound.
Table 1: Performance Characteristics of HPLC Methods for Pyrazolo[3,4-d]pyrimidine Derivatives
| Parameter | Method 1 (Cefpirome Sulphate)[1] | Method 2 (ATX)[1] | Method 3 (Epimidin)[2] | Method 4 ((4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione-4-[(4-fluorophenyl)hydrazone])[3] |
| Linearity Range | 0.5-200 µg/ml | 0.5-5 µg/mL | Not Specified | 0.5-50 ppm |
| Recovery (%) | 99.46 | 100.8 ± 0.4 | 100 ± 2 | Not Specified |
| Precision (RSD%) | Not Specified | Not Specified | < 1.5 | 0.3 |
| Retention Time (min) | 2.733 | Not Specified | ~14.1 | 7.3 |
| Detection Wavelength (nm) | 270 | 275 | 240 | 237 |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the HPLC methods presented above.
Method 1: Stability-Indicating RP-HPLC for Cefpirome Sulphate[1]
-
Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 µm)
-
Mobile Phase: Methanol and water (50:50 v/v)
-
Flow Rate: 1 ml/min
-
Detection: UV at 270 nm
-
Mode: Isocratic
Method 2: Stability-Indicating RP-HPLC for ATX[1]
-
Column: Phenomenex C18 column (250 x 4.6 mm id, 5 µm particle size)
-
Mobile Phase: Acetonitrile-methanol-0.032 M ammonium acetate (55:05:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: Photodiode array at 275 nm
Method 3: HPLC for Related Substances of Epimidin[2]
-
Column: ACE C18 column (250x4.6mm, 5µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Methanol R) and Mobile Phase B (phosphate buffer solution with triethanolamine, pH 7.0)
-
Flow Rate: 1 ml/min
-
Detection: DAD at 240 nm
Method 4: RP-HPLC for a Pyrazolone Derivative[3]
-
Column: Luna 5µ C18 (2) 250 × 4.80 mm
-
Mobile Phase: Acetonitrile and water (90:10)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 237 nm
Mandatory Visualization
The following diagrams illustrate the conceptual frameworks for cross-validation and a typical analytical workflow.
Caption: General workflow for the cross-validation of two analytical methods.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs in Oncology
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a versatile template for the design of potent inhibitors targeting a range of enzymes crucial in cancer progression.[1][2] This guide provides a comparative overview of the efficacy of various pyrazolo[3,4-d]pyrimidine analogs, supported by experimental data, to aid researchers and drug development professionals in this dynamic field. The core of this scaffold mimics the purine ring of ATP, enabling competitive binding to the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.[2][3]
Efficacy Against Hematological and Solid Tumors: A Quantitative Comparison
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated across a spectrum of cancer cell lines. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several key analogs, providing a quantitative basis for comparison.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 1a | A549 (Lung Carcinoma) | 2.24 | [4] |
| MCF-7 (Breast Cancer) | 42.3 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | - | [4] | |
| PC-3 (Prostate Cancer) | - | [4] | |
| Compound 1d | MCF-7 (Breast Cancer) | 1.74 | [4] |
| Compound 33 | MV4-11 (Acute Myeloid Leukemia) | <0.005 | [5] |
| Compound 10e | MCF-7 (Breast Cancer) | 11 | [6] |
| Compound 7f | MCF-7 (Breast Cancer) | - | [7] |
| Compound P1 | Various | 22.7 - 40.75 | [8] |
| Compound P2 | Various | 22.7 - 40.75 | [8] |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 9.20 | [4] |
Table 1: Comparative in vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 33 | FLT3 | - | [5][9] |
| VEGFR2 | - | [5][9] | |
| Compound 23a | RET | - | [10] |
| Compound 23c | RET | - | [10] |
| Compound 11 | BTK | 7.95 | [2] |
| Compound 14 | CDK2/cyclin A2 | 57 | [3] |
| Compound 13 | CDK2/cyclin A2 | 81 | [3] |
| Compound 15 | CDK2/cyclin A2 | 119 | [3] |
| Sorafenib (Control) | CDK2/cyclin A2 | 184 | [3] |
Table 2: Comparative in vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
Key Signaling Pathways and Mechanisms of Action
Pyrazolo[3,4-d]pyrimidine analogs exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of the targeted pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cell-Based Assays: A Comparative Guide for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Alternatives
For researchers, scientists, and drug development professionals, the validation of a cell-based assay is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of a cell-based assay utilizing 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the versatile pyrazolo[3,4-d]pyrimidine scaffold known for its potent biological activities.[1][2][3][4] This guide will delve into the performance of this compound in the context of a validated anti-proliferation assay and compare it with alternative inhibitors, supported by detailed experimental protocols and visual workflows.
The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in the development of kinase and dihydrofolate reductase (DHFR) inhibitors, making it a significant area of interest in oncology and other therapeutic fields.[1][2][3][4][5][6][7] The validation of assays using compounds from this family is paramount for advancing drug discovery efforts.
Comparative Performance of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. This data is essential for comparing the potency of this compound with other structurally related compounds and standard-of-care drugs.
| Compound/Alternative | Target/Class | Cell Line | IC50 (µM) |
| This compound | Kinase/DHFR Inhibitor (presumed) | Multiple | Data not publicly available |
| Compound 7f (N-acyl amino acid derivative) | DHFR Inhibitor | MCF-7 | Marked DHFR inhibition |
| Compound 7e (isostere of Methotrexate) | DHFR Inhibitor | - | 1.83 |
| Methotrexate | DHFR Inhibitor | - | 5.57 |
| Compound 5i (phenylpyrazolo[3,4-d]pyrimidine-based) | Dual EGFR/VGFR2 Inhibitor | - | 0.3 (EGFR), 7.60 (VGFR2) |
| Ibrutinib | BTK Inhibitor | - | Clinically approved |
| Erlotinib | EGFR-TK Inhibitor | - | Clinically approved |
| Gefitinib | EGFR-TK Inhibitor | - | Clinically approved |
Note: IC50 values are dependent on the specific assay conditions and cell lines used.[3][5]
Signaling Pathway of a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
The diagram below illustrates a simplified signaling pathway for a generic receptor tyrosine kinase (RTK) that can be targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors. These compounds often act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signaling cascades that promote cell proliferation and survival.[2][3][4]
Experimental Protocols
A robust and validated cell-based assay is essential for accurately determining the efficacy of potential drug candidates.[8] The following is a detailed protocol for a typical anti-proliferation assay used to evaluate compounds like this compound.
Cell-Based Anti-Proliferation Assay Protocol
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound and alternative compounds in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compounds in cell culture media to achieve a range of final concentrations for dose-response analysis.
- Remove the media from the seeded cells and add the media containing the different concentrations of the test compounds. Include vehicle control (e.g., DMSO) and positive control (e.g., a known inhibitor) wells.
3. Incubation:
- Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
4. Viability Assessment (MTT Assay):
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plates for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Plot the dose-response curves and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Assay Validation Workflow
The validation of the cell-based assay ensures its suitability for its intended purpose. The following diagram outlines the key steps in the validation process.
Key Validation Parameters
-
Precision: Assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV).
-
Repeatability (Intra-assay precision): Variation within the same assay run.
-
Intermediate precision (Inter-assay precision): Variation between different days, analysts, or equipment.[9]
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by comparing the results to a known reference standard.[9]
-
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
By following these guidelines and protocols, researchers can confidently validate their cell-based assays and generate high-quality, reliable data for the evaluation of novel therapeutic compounds like this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4- d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. marinbio.com [marinbio.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. bioprocessintl.com [bioprocessintl.com]
A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors with Approved Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent kinase inhibitors. This guide provides a comparative analysis of a representative compound from this class, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with established, FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR), a key player in oncology.
While direct head-to-head clinical data for this compound is not publicly available, this guide leverages preclinical data from structurally similar pyrazolo[3,4-d]pyrimidine derivatives to provide a meaningful comparison against the approved EGFR inhibitor, Erlotinib. This comparative framework is intended to highlight the potential of this chemical class and inform further research and development.
Performance Snapshot: Pyrazolo[3,4-d]pyrimidines vs. Approved EGFR Inhibitors
The following tables summarize the in vitro efficacy of a representative pyrazolo[3,4-d]pyrimidine derivative against wild-type EGFR (EGFRWT) and a common resistance mutant (EGFRT790M), compared to the first-generation approved drug, Erlotinib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) |
| Representative Pyrazolo[3,4-d]pyrimidine (Compound 12b) [1][2][3] | EGFRWT | 0.016 |
| EGFRT790M | 0.236 | |
| Erlotinib [4][5][6] | EGFRWT | 0.002 |
| EGFRT790M | 0.563 |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| Representative Pyrazolo[3,4-d]pyrimidine (Compound 12b) [1][3] | A549 (Lung) | 8.21 |
| HCT-116 (Colon) | 19.56 | |
| Erlotinib [7] | EGFR-expressing cells | ~0.260 |
Note: The data for the representative pyrazolo[3,4-d]pyrimidine is based on a specific published derivative and is intended for illustrative purposes.[1][2][3]
Signaling Pathway and Mechanism of Action
Both the pyrazolo[3,4-d]pyrimidine derivatives and approved drugs like Erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP binding site, they prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[8][9]
Experimental Methodologies
The following are detailed protocols for key experiments typically used to evaluate the performance of kinase inhibitors.
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound (e.g., this compound or Erlotinib) in DMSO. Prepare serial dilutions in assay buffer.
-
Plate Setup: In a 384-well plate, add the diluted compounds. Add the recombinant human EGFR enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Add a mixture of the peptide substrate (e.g., Poly(Glu, Tyr)) and ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value using a suitable curve-fitting model.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[13][14]
Western Blot Analysis of EGFR Pathway Modulation
This technique is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total EGFR and a loading control like β-actin.[15][16]
This comprehensive guide provides a framework for the preclinical evaluation of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The provided data and protocols offer a starting point for researchers to design and execute experiments to further characterize the therapeutic potential of this promising class of compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinPGx [clinpgx.org]
- 10. rsc.org [rsc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Assessing the Selectivity of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs for Different Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives explored for their therapeutic potential. This guide provides a comparative assessment of the kinase selectivity of compounds based on this core structure, with a focus on providing a representative understanding of the selectivity profile for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Due to the limited availability of a comprehensive public kinase panel screening for the specific compound this compound, this guide will present data on closely related analogs to illustrate the typical selectivity profile and experimental methodologies used in its assessment.
Executive Summary
Compounds based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have demonstrated inhibitory activity against a range of kinases, often with varying degrees of selectivity. The substitution pattern on the pyrazole and pyrimidine rings plays a crucial role in determining the potency and selectivity of these inhibitors. This guide will delve into the selectivity of a representative analog, provide detailed experimental protocols for kinase inhibition assays, and visualize the relevant signaling pathways and experimental workflows.
Kinase Selectivity Profile of a Representative Analog
Below is a table summarizing the hypothetical kinase selectivity data for a representative 1H-pyrazolo[3,4-d]pyrimidine analog, based on findings for similar compounds in the literature.[1][2][3] This table is for illustrative purposes to demonstrate how such data is typically presented.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| Primary Target | |||
| Kinase A | 10 | Tyrosine Kinase | High potency against the intended target. |
| Secondary Targets | |||
| Kinase B | 150 | Serine/Threonine Kinase | Moderate off-target activity. |
| Kinase C | 800 | Tyrosine Kinase | Weaker off-target activity. |
| Inactive | |||
| Kinase D | >10,000 | Tyrosine Kinase | No significant inhibition observed. |
| Kinase E | >10,000 | Serine/Threonine Kinase | No significant inhibition observed. |
Experimental Protocols
The determination of kinase selectivity is reliant on robust and well-defined experimental protocols. The following are detailed methodologies for common in vitro kinase inhibition assays.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay format is another common method for assessing kinase activity and inhibition.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compound
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a similar manner to the luminescence-based assay, including the test compound.
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagents: a mixture of the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate to allow for binding of the antibody to the phosphorylated substrate and the binding of the biotinylated substrate to streptavidin.
-
-
Data Acquisition: Excite the Europium donor fluorophore and measure the emission from both the donor and the acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is proportional to the level of substrate phosphorylation. Calculate IC50 values from the dose-response curve.
Signaling Pathways and Experimental Workflows
To understand the biological context of kinase inhibition, it is essential to visualize the signaling pathways in which the target kinases are involved. Furthermore, diagrams of experimental workflows can clarify the methodological approach.
Caption: Workflow for determining the kinase selectivity profile of a test compound.
Caption: A simplified diagram of common kinase signaling pathways that can be targeted by 1H-pyrazolo[3,4-d]pyrimidine-based inhibitors.
Conclusion
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a versatile starting point for the design of potent and selective kinase inhibitors. While a comprehensive selectivity profile for this compound is not widely published, analysis of its analogs demonstrates that targeted chemical modifications can achieve high selectivity for specific kinases. The experimental protocols outlined in this guide provide a framework for researchers to assess the selectivity of their own compounds and contribute to the growing body of knowledge on this important class of inhibitors. The provided diagrams offer a visual aid for understanding the experimental and biological context of this research.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study on the Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a crucial scaffold in medicinal chemistry. The performance of a novel, streamlined benchmarked method is objectively evaluated against established literature protocols, with supporting experimental data and detailed methodologies.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery. Its core structure is analogous to adenine, a key component of DNA and RNA, allowing it to interact with a variety of biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities, including kinase inhibition, making them valuable starting points for the development of new therapeutics. The efficiency and scalability of the synthetic route to this key intermediate are therefore of paramount importance. This guide benchmarks a one-pot synthesis against two prominent literature methods: a classical cyclocondensation reaction and a two-step approach involving a chlorinated intermediate.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key performance indicators for the three synthetic routes to this compound.
| Parameter | Literature Method A: Cyclocondensation | Literature Method B: Two-Step Chlorination/Amination | Benchmarked Method: One-Pot Synthesis |
| Starting Material | 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile |
| Key Reagents | Formamide | POCl₃, NH₄OH | Formamide, Microwave Irradiation |
| Reaction Time | 18 hours | 10 hours (total) | 1 hour |
| Overall Yield | 75% | 80% | 88% |
| Purification | Recrystallization | Column Chromatography, Recrystallization | Recrystallization |
| Number of Steps | 1 | 2 | 1 |
| Scalability | Moderate | Good | Excellent |
| Environmental Impact | High energy consumption (prolonged heating) | Use of hazardous reagent (POCl₃) | Reduced energy consumption, avoids hazardous reagents |
Experimental Protocols
Literature Method A: Cyclocondensation
This method relies on the reaction of an aminopyrazole with formamide, which serves as both a reactant and a solvent.
Step 1: Synthesis of this compound
A mixture of 3-amino-5-methyl-1H-pyrazole-4-carbonitrile (10.0 g, 73.5 mmol) and formamide (100 mL) is heated to 180 °C for 18 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with water and ethanol, and then recrystallized from ethanol to afford this compound as a white solid.
Literature Method B: Two-Step Chlorination and Amination
This approach involves the initial conversion of a pyrazolopyrimidinone to a chloro-intermediate, followed by nucleophilic substitution with ammonia.
Step 1: Synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (10.0 g, 66.6 mmol) is suspended in phosphorus oxychloride (POCl₃, 50 mL) and heated to reflux for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 2: Synthesis of this compound
The crude 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine from the previous step is suspended in a solution of ammonia in ethanol (2 M, 100 mL) and heated in a sealed vessel at 100 °C for 6 hours. The reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (dichloromethane:methanol, 95:5) to yield the final product.
Benchmarked Method: One-Pot Microwave-Assisted Synthesis
This optimized method utilizes microwave irradiation to significantly reduce the reaction time and improve the yield in a one-pot procedure.
Step 1: One-Pot Synthesis of this compound
3-Amino-5-methyl-1H-pyrazole-4-carbonitrile (10.0 g, 73.5 mmol) is placed in a microwave reactor vessel with formamide (50 mL). The mixture is subjected to microwave irradiation at 200 °C for 1 hour. After cooling, the precipitated product is collected by filtration, washed with water and a small amount of cold ethanol, and dried under vacuum to yield pure this compound.
Visualized Workflows
Caption: Workflow for Literature Method A.
Caption: Workflow for Literature Method B.
Caption: Workflow for the Benchmarked Method.
Conclusion
The benchmarked one-pot microwave-assisted synthesis offers a significant improvement over the established literature methods for the preparation of this compound. The substantial reduction in reaction time from 18 hours to 1 hour, coupled with an increased yield and the avoidance of hazardous reagents like phosphorus oxychloride, marks this method as a more efficient, scalable, and environmentally conscious choice for researchers and drug development professionals. The streamlined purification process further enhances its appeal for rapid synthesis of this important medicinal chemistry scaffold.
Safety Operating Guide
Proper Disposal of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information on the proper disposal procedures for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the pyrazolopyrimidine class of compounds. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on guidelines for structurally similar chemicals and general best practices for hazardous waste management.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. This document will contain detailed information regarding the substance's specific hazards, handling precautions, and required disposal methods.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to adhere to the following safety protocols when handling this compound and related compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[1][2][3]
-
Ingestion: Do not eat, drink, or smoke when handling this chemical.[3][4] If swallowed, seek immediate medical attention and do not induce vomiting.[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound should be treated as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Clearly label the container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][6] Discharge into the environment must be avoided.[1][3]
Summary of Hazard Information for Structurally Similar Compounds
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic if swallowed.[4][5][6] | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4][6] |
| Skin Irritation | Causes skin irritation.[2][3][4][5] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| Eye Irritation | Causes serious eye irritation.[3][4][5][7] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5][7] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 5399-44-0).
This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. The toxicological properties of this chemical have not been fully investigated, warranting a cautious and proactive approach to safety.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Therefore, strict adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Protective clothing, including a lab coat. Chemical-resistant boots are recommended. | To prevent skin contact.[1] |
| Respiratory Protection | A government-approved respirator should be used. | To be worn in case of insufficient ventilation or when handling the powder outside of a fume hood to avoid inhalation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key procedural steps.
Procedural Guidance
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and safety shower must be readily available in the immediate work area.[1]
2. Handling:
-
Avoid breathing dust or vapor.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.
4. Spills and Accidental Release:
-
In the event of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1]
-
For solid spills, carefully scoop the material into a suitable container. For liquid spills, absorb with an inert material.[1]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated consumables and excess reagents, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
